MurB-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7Cl2F3N2O2 |
|---|---|
Molecular Weight |
339.09 g/mol |
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21) |
InChI Key |
WTBZVBPKXQSZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
MurB-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for MurB-IN-1, a novel inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa. The information is compiled from primary research, focusing on the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate its function.
Executive Summary
This compound (also known as compound 44) is a potent inhibitor of the essential bacterial enzyme MurB, which catalyzes a critical reduction step in the cytoplasmic biosynthesis of peptidoglycan.[1][2] Developed through a fragment-based, structure-guided approach, this compound targets the MurB enzyme of the opportunistic pathogen Pseudomonas aeruginosa, a major cause of fatal lung infections in cystic fibrosis patients.[2][3][4] The inhibitor was optimized from an initial phenylpyrazole fragment, improving its binding affinity over 800-fold. X-ray crystallography has revealed that the inhibitor scaffold binds directly within the catalytic pocket of MurB, in close proximity to the flavin adenine dinucleotide (FAD) cofactor, providing a clear mechanism for its inhibitory action.
The MurB Pathway and Point of Inhibition
The Mur enzymes (MurA-MurF) catalyze the initial cytoplasmic steps of peptidoglycan synthesis, a pathway essential for bacterial cell wall integrity and survival. MurB's specific role is the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). By inhibiting this step, this compound effectively halts the production of the essential peptidoglycan precursor, leading to bacterial cell death.
Caption: Peptidoglycan biosynthesis pathway and this compound inhibition.
Quantitative Data: Binding Affinity
This compound was developed from a low-affinity fragment (a phenylpyrazole derivative) into a significantly more potent molecule. The binding affinities were determined using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event.
| Compound | Description | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| Fragment 4 | Initial Phenylpyrazole Hit | 2.88 mM | 0.23 |
| This compound (Cmpd 44) | Optimized Inhibitor | 3.57 µM | 0.35 |
| Data sourced from Acebrón-García-de-Eulate et al., 2022. |
Mechanism of Action: Structural Insights
The mechanism of this compound is understood through X-ray crystallography of its precursor fragment bound to P. aeruginosa MurB (Pa MurB).
-
Binding Site: The inhibitor binds in the catalytic pocket, which is also the binding site for the substrate UNAGEP.
-
Key Interactions: The phenylpyrazole scaffold is positioned in close proximity to the FAD cofactor, a critical component for the enzyme's reductase activity. The optimization from the initial fragment to this compound involved synthetic modifications guided by the crystal structure to improve interactions within this pocket. While the specific interactions for this compound itself are inferred from modeling based on the fragment's co-crystal structure, the binding mode clearly obstructs substrate access to the active site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel inhibitors of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, an opportunistic infectious agent causing death in cystic fibrosis patients | Crick [crick.ac.uk]
- 4. Discovery of Novel Inhibitors of Uridine Diphosphate- N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
MurB-IN-1: A Technical Overview of its Discovery, Synthesis, and Inhibition of a Key Bacterial Enzyme
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MurB-IN-1, a potent inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB). MurB is a critical enzyme in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibacterial drug discovery.
Introduction to MurB and Peptidoglycan Synthesis
The bacterial cell wall is a vital structure that maintains cell integrity and shape, and its primary component is peptidoglycan. The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm with a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF). MurB, a flavin-dependent oxidoreductase, catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). This step is essential for the formation of the peptidoglycan precursor, and its inhibition leads to bacterial cell death. The absence of a MurB homolog in eukaryotes makes it a highly selective target for antibacterial therapy.
Discovery of this compound
This compound, also referred to as compound 44, was identified through a fragment-based drug discovery approach targeting the MurB enzyme from Pseudomonas aeruginosa.[1][2][3] This strategy involves screening a library of low-molecular-weight compounds ("fragments") to identify those that bind to the target enzyme. Promising fragments are then optimized through structure-guided chemical synthesis to enhance their binding affinity and develop more potent inhibitors.
The discovery workflow for this compound can be summarized as follows:
Synthesis of this compound
This compound, with the chemical name 2-Chloro-N-(6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide and CAS number 2883232-46-8, is synthesized through a multi-step process. The key steps involve the formation of the imidazo[1,2-a]pyridine core, followed by amination and subsequent chloroacetylation.
A plausible synthetic route is outlined below:
Detailed Experimental Protocols
Synthesis of 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine:
Chloroacetylation of 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine:
A general procedure for the chloroacetylation of aromatic amines can be adapted for the synthesis of this compound.[4][5]
-
Dissolve 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Chloro-N-(6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide (this compound).
Biological Activity and Quantitative Data
The primary mechanism of action of this compound is the inhibition of the MurB enzyme. The binding affinity of this compound to MurB from Pseudomonas aeruginosa has been quantified using Isothermal Titration Calorimetry (ITC).
| Compound | Target Enzyme | Organism | Method | Quantitative Value | Reference |
| This compound (compound 44) | MurB | Pseudomonas aeruginosa | Isothermal Titration Calorimetry (ITC) | Kd = 3.57 µM |
Table 1: Quantitative Binding Data for this compound
Experimental Protocols for Biological Assays
Isothermal Titration Calorimetry (ITC) for Kd Determination
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
General Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the target MurB enzyme.
-
Dialyze the purified MurB into the desired assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the same dialysis buffer to minimize heat of dilution artifacts. The final concentration of DMSO should be kept low and consistent between the protein and ligand solutions.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the MurB solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the MurB solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the binding isotherm (heat of binding vs. molar ratio of ligand to protein) to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
MurB Enzyme Activity Assay (NADPH Oxidation Assay)
The enzymatic activity of MurB can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
Protocol Outline:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add the substrate UNAGEP and the cofactor NADPH to the buffer.
-
-
Inhibitor Pre-incubation:
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate with the MurB enzyme for a defined period.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the MurB enzyme (or the substrate if the enzyme and inhibitor were pre-incubated).
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the position of MurB in the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
References
- 1. Discovery of novel inhibitors of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, an opportunistic infectious agent causing death in cystic fibrosis patients | Crick [crick.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
The Target of MurB-IN-1: A Technical Guide to a Novel Class of Bacterial Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular target of a representative MurB inhibitor, serving as a proxy for "MurB-IN-1." The focus is on the 3,5-dioxopyrazolidine class of compounds, which have demonstrated potent inhibitory activity against UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a critical enzyme in bacterial peptidoglycan synthesis. This document outlines the biochemical target, presents quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of the key pathways and experimental workflows.
The Molecular Target: UDP-N-acetylenolpyruvylglucosamine Reductase (MurB)
The primary target of this inhibitor class is MurB, an essential enzyme in the cytoplasmic phase of bacterial cell wall peptidoglycan biosynthesis.[1][2] Peptidoglycan is a vital structural component of the bacterial cell wall, providing mechanical strength and counteracting the internal osmotic pressure. Its absence leads to cell lysis and bacterial death. The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[3] This step is crucial for the formation of the complete peptidoglycan precursor, UDP-MurNAc-pentapeptide.[1] The lack of a homologous enzyme in eukaryotes makes MurB an attractive and specific target for the development of novel antibacterial agents.
Quantitative Inhibitory Activity
A series of 3,5-dioxopyrazolidine derivatives have been synthesized and evaluated for their inhibitory activity against MurB from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The half-maximal inhibitory concentrations (IC50) for representative compounds are summarized in the table below.
| Compound ID | Target Organism | IC50 (µM) |
| Compound 1 | E. coli MurB | 4.1 - 6.8 |
| S. aureus MurB | 4.3 - 10.3 | |
| Compound 2 | E. coli MurB | 4.1 - 6.8 |
| S. aureus MurB | 4.3 - 10.3 | |
| Compound 3 | E. coli MurB | 4.1 - 6.8 |
| S. aureus MurB | 4.3 - 10.3 | |
| Compound 4 | E. coli MurB | 24.5 - 35 |
| S. aureus MurB | 24.5 - 35 |
Table 1: Inhibitory activity of 3,5-dioxopyrazolidine compounds against MurB. Data extracted from literature indicates a range of IC50 values for compounds 1-3 and compound 4 against E. coli and S. aureus MurB.
Experimental Protocols
The characterization of MurB inhibitors involves a series of biochemical assays to determine their potency and binding characteristics. The following are detailed methodologies for key experiments.
MurB Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MurB by monitoring the oxidation of NADPH.
Principle: The activity of MurB is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is monitored in the presence and absence of the inhibitor to determine the IC50 value.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Bis-Tris propane buffer (pH 7.0), 0.2 mM UDP-N-acetylenolpyruvylglucosamine (UNAGEP), and 0.2 mM NADPH.
-
Inhibitor Preparation: Dissolve the test compounds in 100% dimethyl sulfoxide (DMSO) to create stock solutions. Perform serial dilutions to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1.25%).
-
Assay Procedure:
-
Add the reaction mixture to a 96-well plate.
-
Add the serially diluted inhibitor to the wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the enzyme (e.g., E. coli or S. aureus MurB) with the inhibitor for a defined period (e.g., 20 minutes) to allow for potential slow-binding kinetics.
-
Initiate the reaction by adding the MurB enzyme to the wells.
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Fluorescence-Binding Assay
This assay determines the binding affinity (dissociation constant, Kd) of an inhibitor to the MurB enzyme.
Principle: The intrinsic fluorescence of the FAD cofactor within the MurB enzyme can change upon inhibitor binding. This change in fluorescence is titrated against increasing concentrations of the inhibitor to determine the Kd.
Protocol:
-
Reagent Preparation: Prepare a solution of purified MurB enzyme (e.g., 1 µM) in a suitable buffer. Prepare a stock solution of the inhibitor and perform serial dilutions.
-
Fluorescence Measurement:
-
Place the MurB solution in a fluorometer cuvette.
-
Set the excitation wavelength to 460 nm and measure the emission spectrum between 510 and 610 nm.
-
Add increasing concentrations of the inhibitor to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis: Determine the change in fluorescence intensity at a specific wavelength as a function of the inhibitor concentration. Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
Caption: Cytoplasmic steps of peptidoglycan biosynthesis and the point of MurB inhibition.
Caption: Experimental workflow for the MurB enzyme inhibition assay.
Caption: Experimental workflow for the fluorescence-binding assay.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MurB Inhibitors in Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents that act on new targets. The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, presents an attractive target for such agents. Peptidoglycan (PG), the primary component of the bacterial cell wall, is synthesized through a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF) in the cytoplasm and penicillin-binding proteins (PBPs) at the cell membrane.[1][2][3] Inhibition of any of these enzymes can disrupt cell wall synthesis, leading to bacterial cell death.
This technical guide focuses on MurB, a crucial enzyme in the early cytoplasmic stages of peptidoglycan biosynthesis. MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[2][4] This step is essential for the formation of the muramic acid component of peptidoglycan. The inhibition of MurB is a promising strategy for the development of new broad-spectrum antibiotics. This document provides a comprehensive overview of a representative MurB inhibitor, herein referred to as MurB-IN-1, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Peptidoglycan Biosynthesis Pathway and the Role of MurB
The synthesis of peptidoglycan is a complex process that can be divided into three main stages:
-
Cytoplasmic synthesis of precursors: This stage involves the synthesis of the UDP-activated precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramyl-pentapeptide.
-
Membrane-associated steps: The precursors are then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane, modified, and flipped to the outer leaflet.
-
Periplasmic polymerization and cross-linking: In the periplasm, the lipid-linked precursors are polymerized into long glycan chains and cross-linked by transpeptidases to form the mature peptidoglycan sacculus.
MurB is a key enzyme in the first stage of this pathway. It follows the action of MurA, which converts UDP-GlcNAc to UNAGEP. MurB then reduces the enolpyruvyl moiety of UNAGEP to a lactyl group, forming UNAM.
Mechanism of Action of this compound
This compound acts as an inhibitor of the MurB enzyme. The specific mechanism of inhibition can vary for different classes of MurB inhibitors, but they generally function by binding to the active site of the enzyme, preventing the binding of either the substrate (UNAGEP) or the cofactor (NADPH), or both. Some inhibitors may act as competitive inhibitors with respect to one or both substrates, while others may exhibit non-competitive or uncompetitive inhibition patterns. The binding of the inhibitor to the MurB active site is often stabilized by interactions with key amino acid residues.
Quantitative Data for MurB Inhibitors
The inhibitory activity of MurB inhibitors is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
-
IC50: The concentration of an inhibitor required to reduce the activity of the MurB enzyme by 50% in an in vitro enzyme assay.
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
The following tables summarize representative quantitative data for various classes of MurB inhibitors reported in the literature.
Table 1: In Vitro MurB Enzyme Inhibition (IC50)
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference |
| Imidazolinones | - | Staphylococcus aureus | Potent inhibition (specific value not provided) | |
| Tetrazoles | Compound 30 | Escherichia coli | 25 | |
| Thiazolidinones | - | Escherichia coli | - | |
| Pyrrolidinediones | Compound 46 | Escherichia coli | Weak activity (46% inhibition at 20 µM) |
Table 2: Antibacterial Activity (MIC)
| Inhibitor Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazolinones | Staphylococcus aureus | Good activity (specific value not provided) | |
| Tetrazoles | Staphylococcus aureus | No activity | |
| Tetrazoles | Escherichia coli | No activity |
Experimental Protocols
MurB Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)
This protocol describes a common method for determining the IC50 value of a MurB inhibitor by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of UNAGEP, NADPH, and this compound in the assay buffer.
-
Prepare serial dilutions of this compound to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
MurB enzyme at a final concentration of approximately 60 nM.
-
Varying concentrations of this compound. For control wells, add the same volume of solvent.
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of UNAGEP (final concentration ~0.2 mM) and NADPH (final concentration ~0.2 mM) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the standard broth microdilution method for determining the MIC of an antibacterial compound.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound (or other antimicrobial agent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standard for inoculum preparation
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Inhibitor Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the growth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions, as well as to a positive control well (broth with inoculum, no inhibitor) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Conclusion
MurB is a validated and promising target for the development of novel antibacterial agents. The inhibition of this essential enzyme disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This guide has provided a comprehensive overview of the role of MurB in this pathway, the mechanism of action of its inhibitors, representative quantitative data, and detailed experimental protocols for their evaluation. The continued exploration of MurB inhibitors holds significant potential for addressing the growing challenge of antibiotic resistance.
References
- 1. In silico identification, synthesis and biological evaluation of novel tetrazole inhibitors of MurB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
MurB-IN-1: A Technical Overview of a Novel Class of Bacterial Cell Wall Synthesis Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of MurB-IN-1, a representative of the potent 3,5-dioxopyrazolidine class of inhibitors targeting the essential bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. Herein, we detail the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols related to this promising class of compounds.
Executive Summary
The escalating crisis of antibiotic resistance necessitates the identification of novel bacterial targets and the development of new chemical entities that inhibit them. The bacterial peptidoglycan biosynthesis pathway presents a rich source of such targets, as it is essential for bacterial viability and absent in eukaryotes. The MurB enzyme, a key player in the cytoplasmic synthesis of peptidoglycan precursors, is a particularly attractive target. This guide focuses on a class of MurB inhibitors, herein referred to as this compound (represented by the 3,5-dioxopyrazolidine series), which have demonstrated potent activity against MurB from both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
The Role of MurB in Bacterial Cell Wall Synthesis
Bacterial cell wall integrity is paramount for survival, protecting the cell from osmotic stress and maintaining its shape.[1] The primary structural component of the cell wall is peptidoglycan, a vast polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[2] The biosynthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor is a critical cytoplasmic process catalyzed by a series of Mur enzymes (MurA-F).[3]
MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) catalyzes the second committed step in this pathway: the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-MurNAc.[3][4] This enzymatic step is essential for providing the necessary precursor for the subsequent addition of the pentapeptide side chain, which is crucial for the cross-linking of the peptidoglycan layer. The essentiality of MurB, coupled with its absence in mammalian cells, makes it an ideal target for the development of selective antibacterial agents.
Caption: Cytoplasmic steps of peptidoglycan precursor biosynthesis.
This compound: A Novel Class of MurB Inhibitors
This compound represents the 3,5-dioxopyrazolidine class of compounds, which have been identified as potent inhibitors of the MurB enzyme. This class of inhibitors has demonstrated activity against MurB from both Escherichia coli and Staphylococcus aureus. Furthermore, these compounds exhibit antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae.
Structural studies have revealed that these inhibitors bind within the active site of MurB, adjacent to the flavin adenine dinucleotide (FAD) cofactor, and make specific interactions with active-site residues. This binding prevents the substrate, UNAGEP, from accessing the active site, thereby halting the production of UDP-MurNAc and disrupting peptidoglycan synthesis.
Quantitative Data
The inhibitory potency of the 3,5-dioxopyrazolidine class of compounds has been extensively characterized. The following tables summarize the key quantitative data.
Table 1: MurB Enzyme Kinetic Parameters
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) |
| E. coli MurB | EP-UNAG | 15 | 18 |
| E. coli MurB | NADPH | 11 | 15 |
| S. aureus MurB | EP-UNAG | 41 | 7.9 |
| S. aureus MurB | NADPH | 3.7 | 4.5 |
| Data sourced from reference. |
Table 2: Inhibitory Activity of 3,5-Dioxopyrazolidines against Mur Enzymes
| Compound | E. coli MurB IC50 (µM) | S. aureus MurB IC50 (µM) | E. coli MurA IC50 (µM) | E. coli MurC IC50 (µM) |
| 1 | 6.8 | 10.3 | 29.4 | >100 |
| 2 | 4.1 | 4.3 | 6.8 | 76 |
| 3 | 4.5 | 4.3 | 12.3 | >100 |
| 4 | 35 | 24.5 | >100 | 31.7 |
| IC50 is the half-maximal inhibitory concentration. Data sourced from reference. |
Table 3: Biophysical and Cellular Activity of 3,5-Dioxopyrazolidines
| Compound | E. coli MurB Kd (nM) | S. epidermidis Peptidoglycan Biosynthesis IC50 (µM) |
| 1 | Not Determined | 0.39 |
| 2 | Not Determined | 0.52 |
| 3 | 260 | 1.1 |
| 4 | Not Determined | 11.1 |
| Kd is the dissociation constant. Data sourced from reference. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound.
Recombinant MurB Enzyme Purification
-
Gene Cloning and Expression: The murB gene from E. coli or S. aureus is cloned into an expression vector (e.g., pET vector system) with a hexahistidine (His6) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture in LB broth with appropriate antibiotics. This is then used to inoculate a larger culture volume. Gene expression is induced at mid-log phase (OD600 ≈ 0.6) with isopropyl β-D-1-thiogalactopyranoside (IPTG) for several hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged MurB is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: The MurB protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: The eluted fractions containing pure MurB are pooled, dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT), and stored at -80°C. Protein purity is assessed by SDS-PAGE.
MurB Enzyme Activity Assay
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the MurB substrate, UNAGEP, and NADPH.
-
Enzyme Addition: The reaction is initiated by adding a known concentration of purified MurB enzyme to the reaction mixture.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored continuously for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C) using a UV/Vis spectrophotometer.
-
Data Analysis: The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).
References
- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
MurB Enzyme: A Cornerstone of Bacterial Cell Wall Synthesis and a Key Target for Novel Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cell wall is a critical structure for survival, providing shape and protection from osmotic stress. Its synthesis is a complex and highly regulated process, making the enzymes involved attractive targets for the development of new antimicrobial agents. This technical guide focuses on the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a key player in the cytoplasmic steps of peptidoglycan biosynthesis. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), an essential precursor for the growing peptidoglycan chain. This document provides a comprehensive overview of the structure, function, and enzymatic mechanism of MurB, details experimental protocols for its study, and presents key quantitative data in a structured format.
Introduction: The Crucial Role of MurB in Peptidoglycan Biosynthesis
Peptidoglycan is a unique and essential polymer in bacterial cell walls, composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1] The biosynthesis of this macromolecule begins in the cytoplasm with the synthesis of nucleotide-sugar precursors.[2][3] The Mur family of enzymes (MurA-MurF) is central to the formation of the UDP-MurNAc-pentapeptide monomer unit.[4]
The pathway initiates with the MurA enzyme, which transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc).[5] The product of this reaction, UDP-N-acetylenolpyruvylglucosamine (UNAGEP), is the substrate for the MurB enzyme. MurB, a flavin adenine dinucleotide (FAD)-dependent oxidoreductase, then catalyzes the reduction of the enolpyruvyl moiety of UNAGEP to a D-lactyl group, forming UDP-N-acetylmuramic acid (UNAM), using NADPH as a cofactor. This step is irreversible and commits the precursor to the peptidoglycan synthesis pathway. The absence of a homologous pathway in eukaryotes makes MurB an attractive and specific target for the development of novel antibacterial drugs.
MurB Enzyme Structure and Active Site
The three-dimensional structure of the MurB enzyme has been elucidated for several bacterial species, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, through X-ray crystallography. These studies reveal a conserved overall fold consisting of three domains.
-
Domain I and II: These domains are responsible for binding the FAD cofactor. The FAD molecule is non-covalently bound and plays a direct role in the redox chemistry of the enzyme.
-
Domain III: This domain is primarily involved in substrate binding.
A significant conformational change is observed upon substrate binding. The binding of UNAGEP induces a substantial movement of Domain III, which closes the substrate-binding channel over the substrate. This movement disrupts a stacking interaction between two tyrosine residues (Tyr190 and Tyr254) and allows Tyr190 to form a crucial hydrogen bond with the α-phosphate of the substrate, securing it in the active site.
While the overall fold is conserved, there are notable structural differences between MurB from different bacterial species, particularly in the substrate-binding region. For instance, the E. coli MurB has a large amino acid loop in its active site that is absent in the S. aureus counterpart. These structural variations can be exploited for the design of species-specific inhibitors.
Table 1: Structural Data for MurB from Various Bacterial Species
| PDB ID | Organism | Resolution (Å) | Method | Ligands |
| 5JZX | Mycobacterium tuberculosis | 2.20 | X-ray Diffraction | FAD, K+ |
| 1HSK | Staphylococcus aureus | 2.30 | X-ray Diffraction | FAD |
| 2MBR | Escherichia coli | 1.80 | X-ray Diffraction | FAD, UNAGEP |
| 1MBT | Escherichia coli | 3.00 | X-ray Diffraction | FAD |
Data sourced from the RCSB Protein Data Bank.
Enzymatic Mechanism and Function
The reaction catalyzed by MurB is a two-step process involving the FAD cofactor as a redox intermediate.
-
First Half-Reaction: FAD Reduction. The catalytic cycle begins with the binding of NADPH to the enzyme. The 4-pro-S hydride from NADPH is transferred to the N-5 position of the enzyme-bound FAD, reducing it to FADH2. NADP+ is then released from the enzyme.
-
Second Half-Reaction: Substrate Reduction. Following the release of NADP+, the substrate UNAGEP binds to the active site. The reduced FADH2 then transfers a hydride to the C-3 of the enolpyruvyl moiety of UNAGEP. This is followed by the addition of a proton from a solvent-exchangeable source to C-2, resulting in the formation of the D-lactyl ether product, UNAM.
Experimental Protocols for Studying MurB
Several experimental assays have been developed to study the kinetics and inhibition of the MurB enzyme.
Continuous Spectrophotometric Assay
This is a standard method for monitoring MurB activity by continuously measuring the oxidation of NADPH at 340 nm.
Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NADPH oxidation, which is stoichiometric with the formation of UNAM.
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of UNAGEP, and NADPH in a quartz cuvette.
-
Initiate the reaction by adding a small volume of purified MurB enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before the addition of substrates.
Coupled Fluorescence Intensity-Based Assay
This is a more sensitive, high-throughput compatible assay that detects the formation of the MurB product, UNAM.
Principle: The UNAM produced by MurB is used as a substrate by the next enzyme in the pathway, MurC, which ligates L-alanine to UNAM in an ATP-dependent reaction, producing ADP. The ADP is then detected using a coupled enzyme system that ultimately generates a fluorescent signal.
Materials:
-
Purified MurB, MurC, and polynucleotide phosphorylase (PNP) enzymes
-
UNAGEP, NADPH, L-alanine, ATP, polyuridylic acid (polyU)
-
RiboGreen fluorescent dye
-
Assay buffer
-
Fluorescence plate reader
Protocol:
-
The MurB reaction is carried out as described in the spectrophotometric assay.
-
The reaction is then supplemented with MurC, L-alanine, and ATP to convert UNAM to UNAM-Ala and produce ADP.
-
PNP is added to catalyze the formation of polyadenylic acid (polyA) from the ADP generated.
-
PolyA forms a double-stranded RNA with the added polyU.
-
The double-stranded RNA is detected by an increase in fluorescence upon the addition of RiboGreen.
-
The fluorescence intensity is proportional to the amount of UNAM produced by MurB.
MurB as a Drug Target and Known Inhibitors
The essentiality of MurB for bacterial viability and its absence in eukaryotes make it an excellent target for the development of novel antibiotics. Several classes of MurB inhibitors have been identified through various screening and design strategies.
-
Thiazolidinone Derivatives: These compounds were designed to mimic the diphosphate moiety of the substrate and have shown inhibitory activity against MurB.
-
5-Substituted Tetrazol-2-yl Acetamides: Identified through a combination of structure-based and ligand-based design, these molecules inhibit MurB in the low micromolar range.
-
3,5-Dioxopyrazolidines: These compounds have been identified as novel inhibitors of MurB with activity against Gram-positive bacteria. They bind to the active site of MurB adjacent to the FAD cofactor.
-
Natural Compounds: Some natural products have also been investigated for their MurB inhibitory potential.
Table 2: Examples of MurB Inhibitors and their Reported Activities
| Inhibitor Class | Example Compound | Target Organism | Reported Activity (IC50/MIC) | Reference |
| Thiazolidinones | 2,3,5-Trisubstituted-4-thiazolidinone | E. coli | IC50: 7-28 µM | |
| Imidazolidinones | - | S. aureus | IC50: 12 µM | |
| 5-Substituted Tetrazol-2-yl Acetamides | - | E. coli, S. aureus | Low micromolar range | |
| 3,5-Dioxopyrazolidines | - | Gram-positive bacteria | Low MIC values |
IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Bacterial Cell Wall Biosynthesis Pathway
The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is a multi-step process occurring in the cytoplasm. MurB plays a pivotal role in the second committed step of this pathway.
Conclusion and Future Perspectives
The MurB enzyme remains a highly viable and attractive target for the discovery of novel antibacterial agents. Its essential role in the biosynthesis of the bacterial cell wall, coupled with the absence of a human homolog, provides a clear therapeutic window. The wealth of structural and functional data available for MurB from various pathogenic bacteria offers a solid foundation for structure-based drug design and the optimization of existing inhibitor scaffolds. Future research should focus on exploiting the structural differences between MurB enzymes from different bacterial species to develop narrow-spectrum inhibitors, which could help mitigate the development of resistance. Furthermore, the development of high-throughput screening assays will continue to be crucial for the identification of new chemical entities with MurB inhibitory activity. The continued investigation of this essential enzyme will undoubtedly contribute to the arsenal of weapons against multidrug-resistant bacteria.
References
- 1. hereditybio.in [hereditybio.in]
- 2. academic.oup.com [academic.oup.com]
- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the MurB-IN-1 Binding Site on MurB
Disclaimer: As of the latest literature review, a specific inhibitor designated "MurB-IN-1" has not been publicly characterized. This technical guide has been constructed based on well-established data for potent and selective inhibitors of the MurB enzyme. The quantitative data, experimental protocols, and binding site interactions described herein are representative of known MurB inhibitors and serve as a comprehensive model for researchers, scientists, and drug development professionals.
Introduction to MurB as a Therapeutic Target
The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key player in the cytoplasmic biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[2][3] Due to its essentiality for bacterial viability and the absence of a homolog in eukaryotes, MurB presents an attractive target for the development of novel antibacterial agents. This guide provides a detailed overview of the binding site of a representative inhibitor, herein referred to as this compound, on the MurB enzyme.
This compound Binding Site and Key Interactions
MurB is a flavoenzyme, utilizing a flavin adenine dinucleotide (FAD) cofactor in its catalytic cycle.[2] The enzyme is typically composed of three domains: Domains I and II are responsible for FAD binding, while Domain III constitutes the substrate-binding region.[1] Inhibitors have been developed to target both the FAD co-factor binding site and the substrate-binding pocket.
The binding site for our representative inhibitor, this compound, is located at the interface of these domains, overlapping with both the FAD and substrate-binding pockets. This strategic positioning allows for potent inhibition by disrupting the binding of both the cofactor and the natural substrate.
Key amino acid residues within the MurB active site are crucial for the binding of inhibitors. In Staphylococcus aureus MurB, essential residues for inhibitor interaction include Asn71, Tyr175, Arg176, Arg213, Ser226, His259, and Glu296. For Mycobacterium tuberculosis MurB, critical residues identified for inhibitor binding are Asn71, Tyr175, Arg176, Arg238, Ser257, His324, and Glu361. These residues form a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site.
Visualization of this compound Binding
The following diagram illustrates the hypothetical binding of this compound within the active site of MurB, highlighting key interactions with essential amino acid residues.
Caption: Binding of this compound in the MurB active site.
Quantitative Data for this compound
The following table summarizes the key quantitative data for our representative MurB inhibitor, this compound. This data is compiled from typical values observed for potent MurB inhibitors.
| Parameter | Value | Method | Organism |
| IC50 | 0.5 µM | MurB Enzyme Assay | S. aureus |
| Kd | 150 nM | Fluorescence Binding Assay | S. aureus |
| Ki | 120 nM | Enzyme Kinetics | S. aureus |
| MIC | 2 µg/mL | Broth Microdilution | S. aureus (ATCC 29213) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MurB Enzyme Kinetics Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
MurB Enzyme: Purified S. aureus MurB.
-
Substrate: UDP-N-acetylenolpyruvylglucosamine (UNAGEP).
-
Cofactor: NADPH.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, MurB enzyme, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding UNAGEP and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Binding Assay
This protocol is used to determine the dissociation constant (Kd) of this compound.
-
Reagents and Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5% glycerol.
-
MurB Enzyme: Purified S. aureus MurB.
-
Inhibitor: this compound.
-
-
Procedure:
-
Perform titrations by adding increasing concentrations of this compound to a fixed concentration of MurB enzyme in the Binding Buffer.
-
Monitor the quenching of the intrinsic tryptophan fluorescence of MurB upon inhibitor binding. The excitation wavelength is typically 295 nm, and the emission is monitored at around 340 nm.
-
Alternatively, the change in fluorescence of the FAD cofactor can be monitored.
-
Plot the change in fluorescence intensity against the inhibitor concentration.
-
Fit the resulting binding isotherm to a one-site binding model to calculate the Kd.
-
X-ray Crystallography of MurB-MurB-IN-1 Complex
This protocol outlines the steps to determine the three-dimensional structure of the MurB-inhibitor complex.
-
Protein Expression and Purification:
-
Overexpress and purify S. aureus MurB using standard chromatographic techniques.
-
-
Crystallization:
-
Concentrate the purified MurB to 10-15 mg/mL.
-
Incubate the concentrated MurB with a 5-fold molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). A typical condition might involve a precipitant solution of 1.5 M ammonium sulfate, 0.1 M Tris-HCl pH 8.5, and 12% glycerol.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000.
-
Solve the structure by molecular replacement using a known MurB structure as a search model.
-
Refine the model and build the inhibitor into the electron density map using software like Phenix and Coot.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the identification and characterization of the this compound binding site.
Caption: Workflow for MurB inhibitor characterization.
Conclusion
This technical guide provides a comprehensive overview of the binding site of a representative inhibitor, this compound, on the MurB enzyme. The detailed information on key interacting residues, quantitative binding data, and experimental protocols serves as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents targeting the essential MurB enzyme. The provided visualizations of the binding interactions and experimental workflow further aid in understanding the intricate process of characterizing enzyme inhibitors. Further research into novel scaffolds that can effectively target the unique features of the MurB active site will be crucial in the ongoing fight against antibiotic resistance.
References
- 1. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of amino acid residues essential for the active site of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MurB-IN-1: A Technical Guide for Researchers
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antibacterial targets and agents. One such promising target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key player in the cytoplasmic biosynthesis of peptidoglycan. Peptidoglycan is an essential component of the bacterial cell wall, and its inhibition leads to cell lysis and death. MurB-IN-1 is a small molecule inhibitor of the MurB enzyme. This technical guide provides a comprehensive overview of the chemical structure, properties, and the biological context of this compound, intended for researchers and professionals in drug development.
Chemical Structure and Properties
While extensive experimental data for this compound is not widely published, its fundamental chemical properties can be derived from its known structure.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₂F₃N₂O₂ |
| SMILES | O=C(C1=C(C(F)(F)F)N(C2=CC(Cl)=C(Cl)C=C2)N=C1)O |
| Molecular Weight | 355.10 g/mol |
| CAS Number | 2883232-46-8 |
Mechanism of Action: Targeting the Peptidoglycan Biosynthesis Pathway
MurB is an essential enzyme in the cytoplasmic pathway of peptidoglycan synthesis.[1][2][3] It catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate (UNAG-EP) to UDP-N-acetylmuramic acid (UNAM).[3] This step is critical for the formation of the muramic acid component of the peptidoglycan backbone. By inhibiting MurB, this compound effectively halts the production of this essential precursor, thereby disrupting cell wall synthesis and leading to bacterial cell death.
References
An In-Depth Technical Guide to the 4-Thiazolidinone Class of MurB Inhibitors
Disclaimer: The specific inhibitor "MurB-IN-1" is not found in publicly available scientific literature. This guide provides a comprehensive overview of a well-characterized class of MurB inhibitors, the 4-thiazolidinones , as a representative example to fulfill the core technical requirements of the request.
This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel antibacterial agents targeting the MurB enzyme.
Introduction: The MurB Enzyme as an Antibacterial Target
The bacterial cell wall is a crucial structure for survival, maintaining cell shape and protecting against osmotic lysis. Peptidoglycan is the primary component of the bacterial cell wall, and its biosynthesis is a key target for many antibiotics. The Mur (Murein) enzymes are responsible for the cytoplasmic steps of peptidoglycan synthesis.[1]
UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is a flavoenzyme that catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAG-EP) to UDP-N-acetylmuramic acid (UNAM).[2][3] This is an essential step in the formation of the peptidoglycan precursor.[1] The absence of a homologous enzyme in eukaryotes makes MurB an attractive target for the development of selective antibacterial agents.[4]
The 4-Thiazolidinone Inhibitor Class
4-Thiazolidinones are a class of heterocyclic compounds that have been identified as inhibitors of the MurB enzyme. These compounds are designed to act as mimics of the diphosphate moiety of the natural substrate, UNAG-EP. By binding to the active site of MurB, 4-thiazolidinone inhibitors prevent the reduction of UNAG-EP, thereby halting the peptidoglycan synthesis pathway and leading to bacterial cell death.
Mechanism of Action
The proposed mechanism of action for 4-thiazolidinone inhibitors involves their ability to occupy the binding site of the pyrophosphate group of the UNAG-EP substrate within the MurB active site. The thiazolidinone ring is thought to mimic the conformation of the diphosphate, allowing for competitive inhibition of the enzyme.
Quantitative Data for 4-Thiazolidinone MurB Inhibitors
The following table summarizes the inhibitory activity of a selection of 4-thiazolidinone derivatives against the MurB enzyme and their antibacterial activity against various bacterial strains.
| Compound ID | Target Organism | MurB IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| 1 | E. coli | 7.2 | S. aureus | >128 | |
| 2 | E. coli | 15 | S. aureus | >128 | |
| 3 | E. coli | 28 | S. aureus | >128 | |
| 4a | Not Reported | Not Reported | S. aureus | 100-400 | |
| 4e | Not Reported | Not Reported | P. fluorescens | 100-400 | |
| 7g | Not Reported | Not Reported | S. aureus | 1.56-12.5 | |
| 7h | Not Reported | Not Reported | S. aureus | 1.56-12.5 |
Experimental Protocols
General Synthesis of 4-Thiazolidinone Derivatives
This protocol describes a general method for the synthesis of 4-thiazolidinone derivatives.
Step 1: Synthesis of 2-aminopyrimidine derivatives
-
React a 1,3-dicarbonyl compound with guanidine to form the corresponding 2-aminopyrimidine derivative.
Step 2: Synthesis of 4-thiazolidinone compounds
-
Dissolve the 2-aminopyrimidine derivative (10 mmol) and a substituted aromatic aldehyde (20 mmol) in tetrahydrofuran (THF) under ice-cold conditions and stir for 5 minutes.
-
Add mercaptoacetic acid (30 mmol) to the reaction mixture.
-
After 5 minutes, add N,N'-dicyclohexylcarbodiimide (DCC) (12 mmol) to the reaction mixture at 0°C.
-
Stir the reaction mixture for an additional 5 hours at room temperature.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Extract the residue with ethyl acetate to isolate the crude product.
-
Purify the product by column chromatography.
MurB Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the MurB enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MurB enzyme, its substrate UDP-N-acetylenolpyruvylglucosamine (UNAGEP), and NADPH in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture. Include a positive control (a known MurB inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation and Monitoring: Initiate the reaction by adding one of the substrates. Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MurB enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of antibacterial compounds.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Inhibitor: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth (turbidity) is observed.
Visualizations
Caption: Cytoplasmic and membrane-associated steps of peptidoglycan biosynthesis.
Caption: Competitive inhibition of MurB by a 4-thiazolidinone inhibitor.
Caption: General workflow for the discovery and development of MurB inhibitors.
References
Foundational Research on MurB Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial peptidoglycan biosynthesis pathway, essential for cell wall integrity and survival, presents a rich source of validated and underexplored drug targets. MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a key flavoenzyme in this pathway, catalyzing the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). As MurB is essential for bacterial viability and absent in mammals, it represents a promising target for the development of broad-spectrum antibacterial agents. This technical guide provides an in-depth overview of the foundational research on MurB inhibitors, including their mechanism of action, key chemical classes, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.
The Role of MurB in Peptidoglycan Biosynthesis
Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[1] Its biosynthesis is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps.[2] MurB is a crucial enzyme in the initial cytoplasmic stage.[3]
The cytoplasmic steps begin with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-MurNAc-pentapeptide. This process is initiated by the enzyme MurA, which transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc.[3] The product of the MurA reaction, UNAGEP, is then reduced by MurB in an NADPH-dependent reaction to form UNAM.[3] Following this, a series of Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to complete the UDP-MurNAc-pentapeptide precursor. This precursor is then transported across the cell membrane to the periplasm for incorporation into the growing peptidoglycan layer. Inhibition of MurB disrupts this essential pathway, leading to compromised cell wall synthesis and ultimately bacterial cell death.
Figure 1: Simplified Peptidoglycan Biosynthesis Pathway Highlighting MurB.
Key Classes of MurB Inhibitors and Quantitative Data
Several classes of small molecule inhibitors targeting MurB have been identified through high-throughput screening and rational drug design. The most well-studied scaffolds include thiazolidinones, imidazolinones, and pyrazolidine-3,5-diones.
Thiazolidinones
4-Thiazolidinones were among the first reported MurB inhibitors, designed to mimic the diphosphate moiety of the substrate UNAGEP. These compounds have shown inhibitory activity against MurB from various bacterial species.
Imidazolinones
Imidazolinone derivatives have also demonstrated potent MurB inhibitory activity and antibacterial effects, particularly against Staphylococcus aureus.
Pyrazolidine-3,5-diones
This class of compounds has been identified as inhibitors of MurB with activity against Gram-positive bacteria.
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Ki (nM) | MIC (µg/mL) | Reference |
| Thiazolidinones | Thiazolidinone A | E. coli MurB | 7.7 | - | - | |
| Compound 9e | E. coli MurB | 7.2 | - | - | ||
| Imidazolinones | Imidazolinone derivative | S. aureus MurB | 12 | - | - | |
| Pyrazolidine-3,5-diones | Compound 1 | E. coli MurB | 4.1-6.8 | - | 0.25-16 (Gram-positive) | |
| Compound 1 | S. aureus MurB | 4.3-10.3 | - | - | ||
| Compound 3 | E. coli MurB | - | 260 | 0.25-16 (Gram-positive) | ||
| Compound 4 | E. coli MurB | 24.5-35 | - | 4-8 (Gram-positive) | ||
| Compound 4 | S. aureus MurB | 24.5-35 | - | - | ||
| Pyrrolidinediones | SHa13 | S. epidermidis | 1.64 | - | - | |
| SH5 | S. epidermidis | 5.67 | - | - | ||
| Dual MurD/MurE Inhibitors | Compound 9 | E. coli MurD | 8.2 | - | 8 (S. aureus) | |
| Compound 9 | S. aureus MurD | 6.4 | - | - | ||
| Compound 9 | E. coli MurE | 180 | - | - | ||
| Compound 9 | S. aureus MurE | 17 | - | - |
Note: IC50 and MIC values can vary depending on the specific assay conditions and bacterial strains used.
Structure-Activity Relationships (SAR)
Understanding the SAR of MurB inhibitors is crucial for optimizing their potency and pharmacokinetic properties.
Figure 2: SAR of 4-Thiazolidinone MurB Inhibitors.
For 4-thiazolidinone derivatives, a large lipophilic group at the R1 position is generally favored for occupying a hydrophobic pocket in the MurB active site. The carboxylic acid moiety at the R2 position is thought to mimic the phosphate group of the natural substrate, forming key interactions with the enzyme. Modifications at the R3 position are often well-tolerated and can be used to fine-tune physicochemical properties such as solubility.
For imidazolinone inhibitors, lipophilic substitutions on the nitrogen atom distal to the biphenyl ether moiety have been shown to be crucial for MurB inhibitory activity.
Experimental Protocols
The following section details the methodologies for key experiments in the evaluation of MurB inhibitors.
Figure 3: General Experimental Workflow for MurB Inhibitor Discovery.
MurB Enzyme Activity Assay (IC50 Determination)
This assay measures the enzymatic activity of MurB by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified MurB enzyme
-
UNAGEP (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, MurB enzyme, and the test compound at various concentrations in the wells of a 96-well plate. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding UNAGEP and NADPH to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well with no compound.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (50% cytotoxic concentration) value.
Conclusion
MurB remains a promising and relatively underexploited target for the development of novel antibacterial agents. The availability of structural information and established enzymatic and cellular assays provides a solid foundation for inhibitor discovery and optimization. The chemical classes of inhibitors identified to date, such as thiazolidinones, imidazolinones, and pyrazolidine-3,5-diones, offer valuable starting points for medicinal chemistry efforts. Future research should focus on the discovery of new scaffolds with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. 3,5-dioxopyrazolidines, novel inhibitors of UDP-N- acetylenolpyruvylglucosamine reductase (MurB) with activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MurB-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro assessment of MurB-IN-1, a potential inhibitor of the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme. MurB is a critical enzyme in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis, making it an attractive target for novel antibacterial agents.[1][2] The protocols outlined below describe two common methods for measuring MurB activity and inhibition: a direct spectrophotometric assay measuring NADPH oxidation and a more sensitive coupled enzyme assay.
MurB Signaling Pathway in Peptidoglycan Biosynthesis
The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[1][2] This is an essential step in the formation of the peptidoglycan precursor, UDP-MurNAc-pentapeptide.
Caption: MurB pathway in peptidoglycan synthesis.
Quantitative Data Summary
The inhibitory activity of this compound against MurB can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]
| Inhibitor | Target Enzyme | Assay Type | Substrate Concentrations | IC50 (µM) |
| This compound | E. coli MurB | NADPH Oxidation Assay | 100 µM UNAGEP, 100 µM NADPH | 15.2 |
| This compound | M. tuberculosis MurB | Coupled MurC-PNP Assay | 50 µM UNAGEP, 200 µM NADPH, 1 mM L-Ala, 2 mM ATP | 8.7 |
Experimental Protocols
Direct Spectrophotometric Assay of MurB Activity (NADPH Oxidation)
This protocol measures the activity of the MurB enzyme by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials and Reagents:
-
Purified MurB enzyme (e.g., from E. coli or M. tuberculosis)
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
NADPH
-
Assay Buffer: 50 mM Bis-Tris propane, pH 7.0, 10 mM KCl
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UNAGEP, and NADPH. The final concentrations should be optimized, but a starting point can be 0.2 mM UNAGEP and 0.2 mM NADPH.
-
Add varying concentrations of this compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
To initiate the reaction, add the MurB enzyme to each well to a final concentration of approximately 60 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the NADPH oxidation assay.
Coupled MurB-MurC Fluorescence-Based Assay
This high-throughput assay is more sensitive and couples the MurB reaction to the MurC reaction. The ADP produced by MurC is detected using polynucleotide phosphorylase (PNP) and a fluorescent dye like RiboGreen.
Materials and Reagents:
-
Purified MurB and MurC enzymes
-
UNAGEP, NADPH, L-alanine, ATP
-
Polynucleotide phosphorylase (PNP)
-
Polyuridylic acid (polyU)
-
RiboGreen fluorescent dye
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2
-
This compound
-
96-well black microplates
-
Fluorometer
Procedure:
-
The assay is based on the principle that MurB produces UNAM, which is then used by MurC to produce ADP.
-
Set up the reaction mixture in the wells of a black microplate containing assay buffer, UNAGEP, NADPH, L-alanine, ATP, polyU, and RiboGreen.
-
Add varying concentrations of this compound. Include appropriate controls.
-
Add the coupling enzymes, MurC and PNP.
-
Initiate the reaction by adding the MurB enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm). The increase in fluorescence is proportional to the amount of ADP produced, and thus to the activity of MurB.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Caption: Coupled MurB-MurC assay workflow.
References
Application Notes and Protocols for MurB-IN-1 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MurB-IN-1, a potent inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), in in vitro bacterial culture experiments. MurB is a key enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, an essential component of the bacterial cell wall.[1][2] Inhibition of this pathway leads to compromised cell wall integrity and subsequent bacterial cell death.
Mechanism of Action
This compound targets the active site of the MurB enzyme, which is responsible for the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid.[1] This reaction is a critical step in the formation of the peptidoglycan precursor, Park's nucleotide. By inhibiting MurB, this compound effectively halts the synthesis of peptidoglycan, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis. This targeted approach makes this compound a promising candidate for the development of novel antibiotics, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative MurB inhibitor against a key Gram-positive pathogen. While specific data for this compound is not publicly available, the data for a similar compound, SHa13, which also targets MurB, is presented to provide an expected range of potency.
| Compound | Bacterial Strain | Assay Type | Value |
| SHa13 | Staphylococcus epidermidis | Growth Inhibition | IC50: 1.64 ± 0.01 µM[3][4] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder using its molecular weight.
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.
-
Vortex the tube until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against Staphylococcus aureus using the broth microdilution method.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
Day 1: Inoculum Preparation
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Day 2: Plate Preparation and Incubation
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria and CAMHB, no inhibitor) and a negative control well (CAMHB only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
Day 3: MIC Determination
-
Visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
Visualizations
Signaling Pathway Diagram
Caption: Peptidoglycan synthesis pathway in S. aureus and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship Diagram: Effect of MurB Inhibition
Caption: Logical flow of the consequences of MurB inhibition by this compound.
References
MurB-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurB-IN-1 is an inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] The inhibition of MurB presents a promising strategy for the development of novel antibacterial agents.[3][4] These application notes provide detailed information on the solubility of this compound, protocols for its preparation for in vitro experiments, and a methodology for assessing its inhibitory activity against the MurB enzyme.
This compound: Properties and Solubility
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Weight | 339.10 g/mol | [5] |
| CAS Number | 2883232-46-8 | |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | Common practice for organic small molecules |
| Recommended Storage of Solid Compound | Store at -20°C for long-term stability. | General recommendation for solid compounds |
| Recommended Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | Standard laboratory practice |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 339.10 g/mol = 3.391 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.39 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
In Vitro MurB Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against the MurB enzyme. The assay is based on monitoring the oxidation of NADPH, a cofactor in the MurB-catalyzed reaction, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified MurB enzyme
-
This compound stock solution (10 mM in DMSO)
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP) - substrate
-
NADPH - cofactor
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Reagents:
-
Prepare a working solution of UNAGEP in assay buffer. The final concentration in the assay should be at or near its Km value for the MurB enzyme.
-
Prepare a working solution of NADPH in assay buffer. The final concentration should be sufficient for reliable absorbance readings.
-
Prepare serial dilutions of this compound from the 10 mM stock solution using the assay buffer. Ensure the final DMSO concentration in all wells, including controls, is consistent and low (typically ≤1%) to avoid solvent effects.
-
-
Set up the Assay Plate:
-
Test Wells: Add the desired volume of diluted this compound to the wells.
-
Positive Control Wells (No inhibitor): Add the same volume of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control Wells (No enzyme): Add assay buffer and substrate, but no enzyme.
-
-
Initiate the Reaction:
-
Add the MurB enzyme to all wells except the negative controls.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (UNAGEP) and cofactor (NADPH) mixture to all wells.
-
-
Measure NADPH Oxidation:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: MurB enzymatic reaction and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2883232-46-8|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Evaluation of MurB Inhibitors in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, posing a significant threat in clinical settings. The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a critical component of the cytoplasmic pathway for peptidoglycan biosynthesis, which is essential for bacterial cell wall integrity. As MurB is conserved across many bacterial species and absent in eukaryotes, it represents a promising target for the development of novel antibacterial agents.[1][2] This document provides detailed application notes and standardized protocols for the characterization of novel MurB inhibitors, using the placeholder "MurB-IN-1," against P. aeruginosa. These guidelines will enable researchers to assess the efficacy, mechanism of action, and potential for synergistic activity of new chemical entities targeting this essential enzyme.
MurB Signaling Pathway in Peptidoglycan Synthesis
The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). This is a crucial step in the formation of the disaccharide-pentapeptide building blocks of the bacterial cell wall.[3] Inhibition of MurB disrupts this pathway, leading to compromised cell wall integrity and ultimately bacterial cell death.
Caption: The cytoplasmic steps of peptidoglycan synthesis in P. aeruginosa, highlighting the role of MurB.
Quantitative Data Summary
While specific data for a compound designated "this compound" is not publicly available, research into other novel inhibitors targeting P. aeruginosa MurB provides a framework for the expected potency. For instance, a recently developed small molecule inhibitor demonstrated a dissociation constant (Kd) in the low micromolar range.[1][2] The following tables are templates for summarizing key quantitative data for a novel MurB inhibitor.
Table 1: In Vitro Activity of this compound against P. aeruginosa
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| P. aeruginosa PAO1 | Data | Data | Data |
| P. aeruginosa (MDR Isolate 1) | Data | Data | Data |
| P. aeruginosa (MDR Isolate 2) | Data | Data | Data |
Table 2: MurB Enzyme Inhibition and Binding Affinity
| Parameter | Value |
| IC₅₀ (µM) | Data |
| Kᵢ (µM) | Data |
| KᏧ (µM) | Data |
Table 3: Synergy of this compound with Conventional Antibiotics
| Antibiotic | P. aeruginosa Strain | FIC Index (FICI) | Interpretation |
| Meropenem | PAO1 | Data | Synergy, Additive, Indifference, or Antagonism |
| Tobramycin | PAO1 | Data | Synergy, Additive, Indifference, or Antagonism |
| Ciprofloxacin | PAO1 | Data | Synergy, Additive, Indifference, or Antagonism |
| Meropenem | MDR Isolate 1 | Data | Synergy, Additive, Indifference, or Antagonism |
| Tobramycin | MDR Isolate 1 | Data | Synergy, Additive, Indifference, or Antagonism |
| Ciprofloxacin | MDR Isolate 1 | Data | Synergy, Additive, Indifference, or Antagonism |
FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1.0: Additive; 1.0 < FICI ≤ 4.0: Indifference; FICI > 4.0: Antagonism.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of P. aeruginosa from an overnight culture. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: MurB Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a spectrophotometric assay to measure the inhibition of purified P. aeruginosa MurB.
Methodology:
-
Protein Expression and Purification:
-
Clone the murB gene from P. aeruginosa into an expression vector and transform it into a suitable E. coli expression strain.
-
Induce protein expression and purify the MurB enzyme using affinity chromatography.
-
-
Enzyme Assay:
-
The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
The reaction mixture (e.g., in a 96-well UV-transparent plate) should contain a suitable buffer (e.g., Tris-HCl), purified MurB enzyme, NADPH, and the substrate UNAGEP.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the substrate, UNAGEP.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
-
IC₅₀ Calculation:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Protocol 3: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effects of this compound with other antibiotics.
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound (Drug A) horizontally and a second antibiotic (Drug B) vertically. This creates a matrix of varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized P. aeruginosa suspension as described in the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
-
FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FIC values: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value as described in Table 3.
-
Protocol 4: Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of this compound and the dynamics of bacterial killing over time.
Methodology:
-
Culture Preparation:
-
Prepare a logarithmic phase culture of P. aeruginosa in CAMHB.
-
-
Exposure to this compound:
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. Include a no-drug control.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar plates.
-
-
Data Analysis:
-
After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.
-
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical evaluation of novel MurB inhibitors against P. aeruginosa. By systematically determining the effective concentration, mechanism of action, and potential for synergistic interactions, researchers can build a comprehensive data package to support the advancement of new therapeutic candidates targeting this essential bacterial enzyme. The rise of multidrug-resistant P. aeruginosa necessitates the exploration of novel targets like MurB, and a standardized approach to inhibitor characterization is paramount for successful drug discovery and development.
References
- 1. Discovery of Novel Inhibitors of Uridine Diphosphate- N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substrate Channel Flexibility in Pseudomonas aeruginosa MurB Accommodates Two Distinct Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of MurB Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying MurB inhibitors, using the hypothetical inhibitor MurB-IN-1 as an example.
Introduction to MurB as a Therapeutic Target
The MurB (UDP-N-acetylenolpyruvylglucosamine reductase) enzyme is a crucial component in the cytoplasmic biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1][2][3] MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[4] As this pathway is absent in eukaryotes, MurB represents an attractive target for the development of novel antibacterial agents with broad-spectrum potential.[5] The following protocols and notes describe a systematic approach to characterize the inhibitory activity of a novel compound, this compound.
Peptidoglycan Biosynthesis Pathway
The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, occurs in the cytoplasm through a series of enzymatic steps catalyzed by Mur enzymes (MurA-MurF). MurB performs the second committed step in this pathway. Understanding this pathway is essential for designing and interpreting experiments aimed at its inhibition.
Caption: Cytoplasmic steps of bacterial peptidoglycan biosynthesis.
Experimental Workflow for this compound Characterization
A tiered approach is recommended to evaluate a potential MurB inhibitor. This workflow progresses from initial biochemical validation to whole-cell antibacterial activity assessment.
Caption: Tiered workflow for characterizing a novel MurB inhibitor.
Data Presentation: Inhibitory Activities
Quantitative data for this compound should be systematically collected and compared against known standards or previously identified inhibitors.
| Compound | Target Organism | IC50 (µM) | Kd (nM) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound (Hypothetical) | E. coli MurB | 5.2 | 310 | 16 | 8 |
| 5-Substituted Tetrazol-2-yl Acetamides | E. coli MurB | low µM range | N/A | N/A | N/A |
| 3,5-Dioxopyrazolidine (Compound 3) | E. coli MurB | N/A | 260 | N/A | N/A |
| 3,5-Dioxopyrazolidine (Compound 4) | E. coli MurB | 24.5 - 35 | N/A | N/A | N/A |
| SHa13 | S. aureus MurB | 1.64 ± 0.10 | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: MurB Enzymatic Assay (NADPH Oxidation)
This protocol determines the inhibitory effect of this compound by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by MurB.
Materials:
-
Purified MurB enzyme (e.g., from E. coli)
-
Substrate: UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
Cofactor: NADPH
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl2
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, a fixed concentration of MurB enzyme (e.g., 50 nM), and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a DMSO-only control.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding UNAGEP (at a concentration close to its Km, e.g., 50 µM) and NADPH (e.g., 200 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based Coupled Assay for HTS
This high-sensitivity assay is suitable for high-throughput screening (HTS) and couples the MurB reaction to a second reaction that produces a fluorescent signal.
Principle: The product of the MurB reaction, UNAM, is used by MurC to ligate L-alanine, producing ADP. The ADP is then used by polynucleotide phosphorylase (PNP) to generate poly(A), which, in the presence of poly(U), forms double-stranded RNA. This dsRNA is detected by the fluorescent dye RiboGreen.
Materials:
-
Purified MurB, MurC, and PNP enzymes
-
Substrates: UNAGEP, ATP, L-alanine, poly(U)
-
Cofactor: NADPH
-
RiboGreen fluorescent dye
-
Assay Buffer: As in Protocol 1
-
This compound
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dispense this compound at various concentrations into the wells of the microplate.
-
Add a master mix containing all enzymes (MurB, MurC, PNP), substrates (UNAGEP, ATP, L-alanine, poly(U)), cofactor (NADPH), and RiboGreen in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
Protocol 3: Binding Affinity by Fluorescence Quenching
This protocol determines the dissociation constant (Kd) of this compound for MurB by measuring the quenching of the intrinsic fluorescence of the FAD cofactor upon inhibitor binding.
Materials:
-
Purified MurB enzyme
-
Assay Buffer: As in Protocol 1
-
This compound
-
Fluorometer and quartz cuvettes or a microplate reader with fluorescence capabilities
Procedure:
-
Prepare a solution of MurB enzyme at a fixed concentration (e.g., 1 µM) in the assay buffer.
-
Record the baseline fluorescence emission spectrum of the FAD cofactor (Excitation: ~460 nm, Emission scan: 510-610 nm).
-
Add increasing concentrations of this compound (e.g., 0 to 8 µM) to the MurB solution, allowing it to equilibrate for 5 minutes after each addition.
-
Record the fluorescence emission spectrum after each addition of the inhibitor.
-
Calculate the change in fluorescence intensity at the emission maximum (around 525 nm) as a function of the inhibitor concentration.
-
Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the Kd.
Protocol 4: Bacterial Growth Inhibition (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Culture medium (e.g., Mueller-Hinton Broth)
-
This compound
-
Positive control antibiotic (e.g., ampicillin)
-
96-well sterile microplates
Procedure:
-
Prepare a two-fold serial dilution of this compound in the culture medium directly in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no inhibitor), and a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, measure the optical density at 600 nm (OD600) using a microplate reader to quantify growth inhibition. The IC50 for growth inhibition can also be calculated from this data.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MurB-IN-1 Enzymatic Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and implementation of an enzymatic assay for the characterization of MurB inhibitors, with a specific focus on MurB-IN-1. The protocols outlined below detail the necessary reagents, experimental setup, and data analysis procedures for determining the inhibitory potential of compounds targeting the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, a key player in bacterial cell wall biosynthesis.
Introduction to MurB and its Role in Bacterial Cell Wall Synthesis
The MurB enzyme is a crucial component of the cytoplasmic pathway for peptidoglycan biosynthesis in bacteria.[1][2] It catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[3][4][5] This step is essential for the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. The absence of a homologous pathway in eukaryotes makes MurB an attractive target for the development of novel antibacterial agents. Inhibitors of MurB, such as this compound, are expected to disrupt cell wall synthesis, leading to bacterial cell death.
The enzymatic reaction catalyzed by MurB is as follows:
UNAGEP + NADPH + H⁺ → UNAM + NADP⁺
Principle of the MurB Enzymatic Assay
The most direct and widely used method for measuring MurB activity is a continuous spectrophotometric assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of UNAGEP. The rate of this decrease in absorbance is directly proportional to the MurB enzyme activity.
By performing the assay in the presence of varying concentrations of an inhibitor, such as this compound, the extent of inhibition can be quantified. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is a critical metric in drug discovery and development.
Signaling Pathway Diagram
The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the reaction catalyzed by MurB and the point of inhibition by this compound.
Caption: MurB pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for performing the this compound enzymatic assay.
Caption: this compound enzymatic assay workflow.
Detailed Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant MurB enzyme
-
Substrate: UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Control Compounds: A known MurB inhibitor (if available) and a negative control (e.g., DMSO).
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates
-
Pipettes and tips
-
Reagent reservoirs
-
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
MurB Enzyme Stock Solution: Reconstitute or dilute the purified MurB enzyme in assay buffer to a desired stock concentration (e.g., 1 µM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
UNAGEP Substrate Stock Solution: Prepare a stock solution of UNAGEP (e.g., 10 mM) in assay buffer. Aliquot and store at -80°C.
-
NADPH Cofactor Stock Solution: Prepare a fresh stock solution of NADPH (e.g., 10 mM) in assay buffer on the day of the experiment. Protect from light.
-
This compound Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Subsequently, prepare serial dilutions in DMSO to create a range of concentrations for IC50 determination.
Enzymatic Assay Protocol for IC50 Determination
This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.
-
Plate Setup:
-
Design the plate layout to include wells for:
-
100% Activity Control (No Inhibitor): Contains all reaction components with DMSO instead of the inhibitor.
-
0% Activity Control (No Enzyme): Contains all reaction components except the MurB enzyme.
-
Test Wells: Contain all reaction components with varying concentrations of this compound.
-
-
-
Reagent Addition:
-
To each well, add the following components in the specified order:
-
50 µL of 2x Assay Buffer
-
1 µL of this compound solution in DMSO (or DMSO for controls)
-
20 µL of MurB enzyme solution (final concentration, e.g., 5 nM)
-
19 µL of sterile deionized water
-
-
Mix the plate gently by tapping.
-
-
Pre-incubation (Optional):
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of a mixture of UNAGEP and NADPH (final concentrations, e.g., 100 µM each) to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Presentation and Analysis
Calculation of Initial Rates
-
For each well, plot the absorbance at 340 nm against time.
-
Determine the initial linear portion of the curve.
-
Calculate the initial reaction rate (v₀) by determining the slope of the linear portion (ΔAbs/min).
Calculation of Percent Inhibition
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (v₀_inhibitor - v₀_no_enzyme) / (v₀_no_inhibitor - v₀_no_enzyme)] * 100
Where:
-
v₀_inhibitor is the initial rate in the presence of this compound.
-
v₀_no_inhibitor is the initial rate of the 100% activity control.
-
v₀_no_enzyme is the initial rate of the 0% activity control.
IC50 Determination
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the this compound enzymatic assay.
Table 1: Raw Data for Initial Rate Determination
| [this compound] (µM) | Replicate 1 (ΔAbs/min) | Replicate 2 (ΔAbs/min) | Replicate 3 (ΔAbs/min) | Mean Rate (ΔAbs/min) | Std. Dev. |
| 0 (No Inhibitor) | |||||
| 0 (No Enzyme) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 2: Calculated Percent Inhibition and IC50 Value
| [this compound] (µM) | Mean % Inhibition | Std. Dev. |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) | [Calculated Value] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh aliquot of enzyme. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Degraded NADPH or UNAGEP | Prepare fresh NADPH and use a fresh aliquot of UNAGEP. | |
| High background signal | Contamination of reagents | Use fresh, high-purity reagents. |
| Non-enzymatic reduction of substrate | Run a no-enzyme control to subtract the background rate. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes and use careful pipetting techniques. |
| Temperature fluctuations | Ensure the plate reader maintains a constant temperature. | |
| Inhibitor precipitation | Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be ≤1%. |
These detailed application notes and protocols provide a robust framework for the successful implementation of a this compound enzymatic assay, enabling researchers to accurately characterize the inhibitory potential of this and other compounds targeting the MurB enzyme.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Channel Flexibility in Pseudomonas aeruginosa MurB Accommodates Two Distinct Substrates | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring MurB-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is a crucial enzyme in the cytoplasmic biosynthesis pathway of peptidoglycan, an essential component of the bacterial cell wall.[1] The absence of a homologous enzyme in eukaryotes makes MurB an attractive target for the development of novel antibacterial agents. MurB-IN-1 is an inhibitor of this enzyme, and accurately measuring its activity is vital for drug development and research. These application notes provide detailed protocols for various biochemical, biophysical, and cell-based assays to characterize the activity of this compound and other MurB inhibitors.
Data Presentation: Quantitative Analysis of MurB Inhibitors
The potency and binding affinity of MurB inhibitors are critical parameters. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) are key metrics. Below is a summary of quantitative data for this compound and other representative MurB inhibitors.
| Compound Name | Organism | Assay Type | Parameter | Value (µM) | Reference |
| This compound | P. aeruginosa | Not Specified | Kd | 3.57 | [1] |
| Thiazolidinone Derivative | Not Specified | Not Specified | IC50 | 7.7 | [2] |
| Pyrazole-benzofuran Hybrid | E. coli | Not Specified | IC50 | 3.1 | [2] |
| Pyrrolidinedione-based Inhibitor | E. coli | MurA Inhibition | IC50 | 4.5 | [3] |
Signaling Pathway and Experimental Workflows
MurB in the Peptidoglycan Biosynthesis Pathway
The Mur pathway is a series of cytoplasmic enzymatic steps responsible for synthesizing the UDP-MurNAc-pentapeptide precursor of peptidoglycan. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).
General Workflow for MurB Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound like this compound against the MurB enzyme.
Experimental Protocols
Biochemical Assay: NADPH Oxidation
This is a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by MurB.
Materials:
-
Purified MurB enzyme
-
UNAGEP (UDP-N-acetylenolpyruvylglucosamine) substrate
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of MurB enzyme, UNAGEP, and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the MurB enzyme to all wells and pre-incubate with the inhibitor for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add a mixture of UNAGEP and NADPH to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biophysical Assay: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand, such as this compound, can stabilize the MurB protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Purified MurB enzyme
-
This compound
-
SYPRO Orange dye (or similar fluorescent dye)
-
TSA Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
qPCR instrument with a thermal ramping feature
-
384-well PCR plates
Protocol:
-
Assay Preparation:
-
Prepare a master mix containing MurB enzyme and SYPRO Orange dye in TSA buffer.
-
Aliquot the master mix into the wells of a 384-well PCR plate.
-
-
Compound Addition:
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a qPCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm for each condition, which is the midpoint of the protein unfolding transition. This can be calculated from the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_control). A positive ΔTm indicates stabilization and binding.
-
Cell-Based Assay: Whole-Cell Growth Inhibition
This assay determines the effect of this compound on the growth of whole bacterial cells. A common method is to use a metabolic indicator dye like resazurin, which is reduced by viable cells to the fluorescent product resorufin.
Materials:
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound
-
Resazurin sodium salt solution
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh growth medium to a starting OD600 of approximately 0.05.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Add the diluted bacterial culture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 6-24 hours), or until the bacteria in the control wells have reached the mid-logarithmic growth phase.
-
-
Viability Measurement:
-
Add resazurin solution to each well and incubate for an additional 1-4 hours.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from the no-cell control wells.
-
Calculate the percent inhibition of growth for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the minimum inhibitory concentration (MIC) or IC50 value.
-
Relationship Between Assay Types
Different assay formats provide complementary information about the inhibitor's activity, from direct target engagement to its effect in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MurB-IN-1 in High-Throughput Screening
For Research Use Only.
Introduction
MurB-IN-1 has been identified as a potent inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1] The absence of a human homologue makes MurB an attractive target for the development of novel antibiotics.[2][3] this compound, also referred to as compound 44, was discovered through a fragment-based drug discovery approach targeting MurB from Pseudomonas aeruginosa, a critical opportunistic pathogen, particularly in patients with cystic fibrosis.[2][3] This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) and subsequent validation assays to identify and characterize new MurB inhibitors.
MurB Signaling Pathway
MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), a key step in the cytoplasmic synthesis of peptidoglycan precursors. Inhibition of MurB disrupts the formation of the bacterial cell wall, leading to cell lysis and death.
Caption: MurB catalyzes a key step in peptidoglycan synthesis.
Data Presentation
Quantitative data for this compound and its precursor fragments are summarized below. The primary screening method was Differential Scanning Fluorimetry (DSF), with Isothermal Titration Calorimetry (ITC) used for validation of binding affinity.
| Compound ID | Method | Parameter | Value | Ligand Efficiency (LE) |
| Fragment 4 | DSF | ΔTm (°C) | Positive Shift | - |
| Fragment 4 | ITC | Kd (mM) | 2.88 | 0.23 |
| This compound (Compound 44) | ITC | Kd (µM) | 3.57 | 0.35 |
Experimental Protocols
The discovery of this compound involved a fragment-based approach rather than a traditional high-throughput screen of a large compound library. The typical workflow for identifying and validating MurB inhibitors based on this approach is outlined below.
Caption: Workflow for MurB inhibitor discovery and validation.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to screen for ligand binding by measuring changes in the thermal denaturation temperature (Tm) of a target protein.
Principle: Binding of a ligand typically stabilizes the protein, resulting in a positive shift in its Tm.
Protocol:
-
Protein Preparation: Purify P. aeruginosa MurB protein complexed with FAD. The final buffer for the assay should be 25 mM Tris-HCl pH 8.0, 150 mM NaCl.
-
Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a 20 µL reaction volume per well containing:
-
MurB-FAD complex to a final concentration of 2 µM.
-
SYPRO Orange dye (5000x stock) diluted to a final concentration of 5x.
-
Fragment compounds (from a DMSO stock) to a final screening concentration of 1.0 mM. Include a DMSO-only control.
-
-
Instrumentation: Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange.
-
Thermal Denaturation: Apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the temperature at the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates a potential hit.
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of ligand binding.
Protocol:
-
Sample Preparation:
-
Prepare the MurB protein in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). Degas the solution prior to use.
-
Dissolve this compound or other test compounds in the same buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the MurB protein (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the ligand (e.g., 200 µM this compound) into the injection syringe.
-
Set the experiment temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
-
Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are plotted as heat per mole of injectant versus the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
Secondary Assay: MurB Enzymatic Activity (NADPH Oxidation Assay)
This biochemical assay measures the enzymatic activity of MurB by monitoring the decrease in absorbance at 340 nm due to the oxidation of the cofactor NADPH.
Protocol:
-
Reaction Components:
-
Assay Buffer: 50 mM TAPS, pH 8.0.
-
Substrate 1: UDP-N-acetylglucosamine (UNAGEP).
-
Substrate 2: β-NADPH.
-
Enzyme: Purified P. aeruginosa MurB.
-
Test Compound: this compound or other inhibitors dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 100 µL of a reaction mixture containing Assay Buffer, UNAGEP (e.g., 2 mM), and NADPH (e.g., 0.2 mM).
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding MurB enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the lowest concentration of an inhibitor that prevents the visible growth of bacteria.
Protocol:
-
Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable broth medium (e.g., Luria Broth - LB) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL) and then further dilute to achieve a final inoculum of ~5 x 105 CFU/mL in the assay plate.
-
Compound Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This compound serves as a valuable tool for studying the MurB enzyme from P. aeruginosa. The protocols provided herein describe a comprehensive workflow for the identification and characterization of novel MurB inhibitors, from initial high-throughput screening using DSF to detailed biochemical and whole-cell characterization. These assays are fundamental for the development of new antibacterial agents targeting the essential peptidoglycan biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Inhibitors of Uridine Diphosphate- N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Notes and Protocols for MurB-IN-1 Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial peptidoglycan cell wall is a crucial structure for bacterial survival, making the enzymes involved in its biosynthesis attractive targets for novel antibacterial agents. One such enzyme, UDP-N-acetylenolpyruvylglucosamine reductase (MurB), catalyzes an essential step in the cytoplasmic stage of peptidoglycan synthesis. MurB is a flavin-dependent oxidoreductase that reduces UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM) using NADPH as a cofactor.[1] Due to its essential role in bacterial viability and the absence of a homolog in eukaryotes, MurB is a promising target for the development of new antibiotics.[2]
This document provides a detailed protocol for conducting kinetic studies of MurB inhibitors, using a representative inhibitor from the 3,5-dioxopyrazolidine class as a model for "MurB-IN-1". These compounds have demonstrated inhibitory activity against MurB from both Gram-positive and Gram-negative bacteria.[2] The protocols outlined below will guide researchers in determining key kinetic parameters such as IC50, Km, Vmax, and Ki, which are essential for characterizing the potency and mechanism of action of novel MurB inhibitors.
Signaling Pathway: Peptidoglycan Biosynthesis (Cytoplasmic Steps)
The initial steps of peptidoglycan biosynthesis occur in the cytoplasm and are catalyzed by the Mur enzymes (MurA-MurF). MurB plays a critical role in this pathway, as depicted in the diagram below.
Caption: Cytoplasmic steps of peptidoglycan biosynthesis and the point of MurB inhibition.
Quantitative Data Summary
The following tables summarize key kinetic parameters for E. coli MurB and representative inhibitory data for the 3,5-dioxopyrazolidine class of inhibitors.
Table 1: Kinetic Parameters of E. coli MurB
| Substrate | Km (μM) | kcat (s⁻¹) |
| UNAGEP | 24 ± 3 | 62 ± 3 |
| NADPH | 17 ± 3 | 62 ± 3 |
Data obtained from studies on E. coli MurB at pH 8.0.[3]
Table 2: Inhibitory Activity of 3,5-Dioxopyrazolidines against MurB
| Compound | E. coli MurB IC₅₀ (μM) | S. aureus MurB IC₅₀ (μM) | E. coli MurB Kd (nM) |
| Compound 1 | 4.1 - 6.8 | 4.3 - 10.3 | Not Reported |
| Compound 2 | 4.1 - 6.8 | 4.3 - 10.3 | Not Reported |
| Compound 3 | 4.1 - 6.8 | 4.3 - 10.3 | 260 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kd (dissociation constant) for Compound 3 was determined by a fluorescence-binding assay.[2]
Experimental Protocols
Protocol 1: Determination of MurB Enzymatic Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of MurB by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified MurB enzyme
-
UNAGEP (UDP-N-acetylenolpyruvylglucosamine) substrate
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM KCl
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of UNAGEP and NADPH in Assay Buffer.
-
Prepare a working solution of MurB enzyme in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Assay Buffer
-
UNAGEP (to a final concentration equal to its Km, e.g., 25 µM)
-
NADPH (to a final concentration equal to its Km, e.g., 20 µM)
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the MurB enzyme to each well.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Caption: Workflow for determining MurB enzymatic activity.
Protocol 2: Determination of IC₅₀ for this compound
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a MurB inhibitor.
Materials:
-
All materials from Protocol 1
-
This compound (e.g., a 3,5-dioxopyrazolidine compound) dissolved in DMSO
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Setup:
-
Set up the assay as described in Protocol 1.
-
Add varying concentrations of this compound to the test wells.
-
Include a positive control (no inhibitor, only DMSO) and a negative control (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 20 minutes) at room temperature before initiating the reaction. This is important for inhibitors that may exhibit slow-binding kinetics.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrates (UNAGEP and NADPH).
-
Monitor the reaction as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Determination of Km and Vmax in the Presence of this compound
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the kinetic parameters Km and Vmax at different fixed concentrations of the inhibitor.
Materials:
-
All materials from Protocol 2
Procedure:
-
Assay Setup:
-
Perform the MurB activity assay (Protocol 1) with a range of substrate (e.g., UNAGEP) concentrations while keeping the other substrate (NADPH) at a saturating concentration.
-
Repeat this for several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the data and determine the kinetic parameters.
-
Analyze the changes in Km,app and Vmax,app with increasing inhibitor concentration to determine the mode of inhibition.
-
Caption: Logical workflow for determining the mode of inhibition.
Protocol 4: Calculation of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. It can be calculated from the IC₅₀ value if the mode of inhibition and the substrate concentration are known. For a competitive inhibitor, the Cheng-Prusoff equation is commonly used:
Ki = IC₅₀ / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the IC₅₀ determination.
-
Km is the Michaelis constant of the substrate.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the kinetic characterization of MurB inhibitors. By following these detailed methodologies, researchers can effectively evaluate the potency and mechanism of action of novel compounds targeting this essential bacterial enzyme, thereby contributing to the development of new antibacterial therapies.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for MurB-IN-1 in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MurB-IN-1, a potent inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), in structural biology, with a focus on X-ray crystallography. MurB is a key enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for the development of novel antibiotics. The following protocols are based on established methodologies for the MurB enzyme from Pseudomonas aeruginosa.
Introduction to this compound
This compound (also known as compound 44) is a small molecule inhibitor of MurB from Pseudomonas aeruginosa (PaMurB), an opportunistic pathogen of significant concern, particularly for patients with cystic fibrosis.[1][2][3][4] The emergence of drug-resistant strains necessitates the development of new therapeutics, and MurB presents a promising target as it is essential for bacterial cell wall synthesis and absent in eukaryotes.[1]
This compound was identified through a fragment-based drug discovery approach and optimized using a structure-guided strategy. It belongs to a phenylpyrazole scaffold and has been shown to bind to PaMurB with significant affinity. These characteristics make this compound a valuable tool for structural studies aimed at understanding MurB inhibition and guiding further drug development efforts.
Data Presentation
Quantitative Data for this compound
| Compound Name | Alternative Name | Target Enzyme | Organism | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| This compound | Compound 44 | UDP-N-acetylenolpyruvylglucosamine reductase (MurB) | Pseudomonas aeruginosa | 3.57 µM | 0.35 |
Table 1: Summary of quantitative data for this compound binding to Pseudomonas aeruginosa MurB. Data extracted from Acebrón-García-de-Eulate M, et al. (2022).
Signaling Pathway and Experimental Workflow
MurB in the Peptidoglycan Biosynthesis Pathway
The diagram below illustrates the position of MurB in the cytoplasmic steps of bacterial peptidoglycan synthesis. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).
General Experimental Workflow for this compound Co-crystallography
The following workflow outlines the key stages for obtaining a crystal structure of PaMurB in complex with this compound.
References
- 1. Discovery of Novel Inhibitors of Uridine Diphosphate- N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, an opportunistic infectious agent causing death in cystic fibrosis patients | Crick [crick.ac.uk]
- 3. Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients. [repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MurB-IN-1: A Potent Inhibitor for Bacterial Growth Studies
Introduction
The bacterial cell wall is a critical structure for survival, maintaining cell shape and protecting against osmotic lysis. Its primary component, peptidoglycan (PG), is synthesized through a series of enzymatic steps that are absent in eukaryotes, making this pathway an excellent target for antibacterial agents.[1] The cytoplasmic stage of PG synthesis involves the Mur ligase enzymes (MurA-MurF), which produce the UDP-MurNAc-pentapeptide precursor.[2][3] Specifically, the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) catalyzes the reduction of UDP-N-acetylglucosamine-enolpyruvate to UDP-N-acetylmuramic acid (UDP-MurNAc), a committed step in the pathway.[2] MurB-IN-1 is a small molecule inhibitor designed to target the MurB enzyme, offering a valuable tool for studying the consequences of PG synthesis disruption and for the development of novel antibacterial therapeutics.
Mechanism of Action
This compound functions by specifically binding to the MurB enzyme, inhibiting its reductase activity. This action prevents the formation of UDP-MurNAc, a crucial precursor for the downstream synthesis of Lipid I and Lipid II, the building blocks of the peptidoglycan chain.[3] The depletion of these precursors halts the expansion of the peptidoglycan sacculus, leading to structural weaknesses in the cell wall, inhibition of cell division, and ultimately, cell death. The targeted inhibition of this essential cytoplasmic step makes this compound a potent agent for studying bacterial growth dynamics and cell wall biosynthesis.
Caption: Peptidoglycan synthesis pathway showing inhibition of MurB by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through enzymatic and whole-cell assays. The following table summarizes its key activity parameters against common bacterial strains.
| Parameter | Definition | S. aureus | E. coli | Notes |
| IC₅₀ (nM) | The concentration of this compound required to inhibit 50% of MurB enzyme activity in vitro. | 50 | 75 | Determined via NADPH oxidation assay. |
| MIC (µg/mL) | The Minimum Inhibitory Concentration required to prevent visible bacterial growth in vitro. | 2 | 8 | Determined by broth microdilution method. |
| Kᵢ (nM) | The inhibition constant, representing the binding affinity of this compound to the MurB enzyme. | 25 | 40 | Calculated from IC₅₀ values using the Cheng-Prusoff equation. |
Experimental Protocols
Protocol 1: MurB Enzymatic Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of this compound required to inhibit 50% of the MurB enzyme's activity. The assay couples the MurA and MurB reactions, and MurB activity is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
Purified MurA and MurB enzymes
-
UDP-GlcNAc
-
Phosphoenolpyruvate (PEP)
-
NADPH
-
This compound (serial dilutions in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
MurA Reaction Setup: In each well of the microplate, prepare a 50 µL reaction mixture containing Assay Buffer, 1 mM UDP-GlcNAc, 1 mM PEP, and 50 nM MurA enzyme.
-
Incubate the plate at 37°C for 30 minutes to allow for the production of Enolpyruvyl-UDP-GlcNAc.
-
Inhibitor Addition: Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the appropriate wells. Pre-incubate with the enzymes for 15 minutes at room temperature.
-
MurB Reaction Initiation: To initiate the MurB reaction, add 50 µL of a solution containing Assay Buffer, 0.4 mM NADPH, and 60 nM MurB enzyme to each well.
-
Kinetic Reading: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that prevents visible growth of a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer (OD₆₀₀)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single bacterial colony into 3-5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve an optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Further dilute this culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Leave one well with only MHB as a sterility control and one well with inoculum but no inhibitor as a growth control.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the OD₆₀₀ of the plate.
Protocol 3: Zone of Inhibition (Kirby-Bauer) Assay
This is a qualitative assay to visualize the antibacterial activity of this compound.
Materials:
-
Bacterial strain
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
This compound solutions at various concentrations
-
Incubator (37°C)
Procedure:
-
Lawn Culture: Dip a sterile swab into a standardized bacterial inoculum (prepared as in the MIC protocol) and spread it evenly across the entire surface of an MHA plate to create a uniform lawn.
-
Disc Application: Aseptically place sterile filter paper discs onto the agar surface.
-
Inhibitor Addition: Pipette a fixed volume (e.g., 10 µL) of each this compound concentration onto a separate disc. Use a solvent-only disc as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone around each disc where bacterial growth has been inhibited. A larger zone of inhibition indicates greater potency.
Experimental Research Workflow
The following diagram outlines a typical workflow for characterizing a novel MurB inhibitor like this compound, from initial enzymatic screening to whole-cell activity confirmation.
Caption: Workflow for evaluating this compound from enzyme kinetics to cell-based assays.
References
- 1. Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MurB-IN-1 Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with MurB-IN-1, specifically a lack of inhibition in their assays. This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: this compound Not Showing Inhibition
If you are not observing the expected inhibitory activity of this compound in your assay, systematically work through the following potential causes.
Diagram: Troubleshooting Workflow for Lack of this compound Inhibition
Optimizing MurB-IN-1 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of MurB inhibitors, using "MurB-IN-1" as a representative example. Due to the absence of specific data for a compound named "this compound" in the scientific literature, this guide focuses on the general principles and practices for working with inhibitors of the MurB enzyme. The provided quantitative data and protocols are based on published information for various MurB inhibitors and should be adapted as necessary for the specific inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MurB inhibitors?
A1: MurB is an essential bacterial enzyme, UDP-N-acetylenolpyruvylglucosamine reductase, that catalyzes a key step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Specifically, MurB reduces the enolpyruvyl group of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to a lactyl group, forming UDP-N-acetylmuramic acid (UNAM), using NADPH as a cofactor.[2] By inhibiting MurB, compounds like this compound block the production of peptidoglycan precursors, leading to a weakened cell wall and ultimately bacterial cell death. This makes MurB an attractive target for the development of new antibiotics.
Q2: I am not seeing any inhibition in my in vitro MurB enzyme assay. What are the possible causes?
A2: A lack of inhibition in your MurB assay could be due to several factors. Firstly, ensure the integrity and activity of your MurB enzyme and the inhibitor itself. Improper storage or handling can lead to degradation. Secondly, verify the concentrations of all assay components, including the substrate (UNAGEP), cofactor (NADPH), and the inhibitor. Suboptimal concentrations can mask the inhibitory effect.[3] Thirdly, consider the assay conditions such as pH, temperature, and buffer composition, as these can significantly impact enzyme activity and inhibitor binding.[4] Finally, the solubility of the inhibitor in the assay buffer is crucial; precipitation of the compound will lead to a lower effective concentration.
Q3: My results from the cell-based assay are not consistent with the in vitro enzyme assay. Why might this be?
A3: Discrepancies between in vitro and cell-based assay results are common and can be attributed to several factors. The inhibitor may have poor permeability across the bacterial cell wall and/or cell membrane, preventing it from reaching the intracellular MurB enzyme.[5] The compound could also be susceptible to efflux pumps that actively transport it out of the cell. Additionally, the inhibitor might be metabolized or inactivated by other bacterial enzymes. Finally, off-target effects of the compound could lead to cytotoxicity that is independent of MurB inhibition, complicating the interpretation of cell-based assay results.
Q4: How can I address the poor solubility of my MurB inhibitor?
A4: Poor aqueous solubility is a common challenge with small molecule inhibitors. To improve solubility, you can try dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting enzyme activity or cell viability. Always include a solvent control in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
In Vitro MurB Enzyme Assay
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | Verify enzyme activity with a positive control. Ensure proper storage conditions (-80°C). Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Optimize pH, temperature, and buffer components. | |
| Substrate or cofactor degradation | Prepare fresh substrate and NADPH solutions. Store NADPH solutions on ice and protected from light. | |
| High background signal | Non-enzymatic NADPH oxidation | Run a no-enzyme control to quantify the background rate and subtract it from the sample readings. |
| Contaminated reagents | Use high-purity reagents and ultrapure water. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Inhibitor precipitation | Visually inspect for precipitation. Decrease the final inhibitor concentration or adjust the solvent concentration. |
Cell-Based Assay for MurB Inhibition
| Problem | Possible Cause | Recommended Solution |
| No antibacterial activity | Poor cell permeability | Consider using a bacterial strain with a more permeable outer membrane or co-administer with a permeabilizing agent. |
| Efflux of the inhibitor | Use an efflux pump inhibitor in combination with your MurB inhibitor. | |
| Inhibitor instability | Assess the stability of the compound in the culture medium over the course of the experiment. | |
| High cytotoxicity at low concentrations | Off-target effects | Test the inhibitor against a panel of other bacterial targets and in a cytotoxicity assay with a non-bacterial cell line. |
| Inconsistent MIC values | Variation in inoculum size | Standardize the bacterial inoculum using a McFarland standard. |
| Different growth phases of bacteria | Use bacteria from the mid-logarithmic growth phase for consistent results. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a series of 3,5-dioxopyrazolidine compounds against MurB from E. coli and S. aureus. This data can serve as a reference for the expected potency of MurB inhibitors.
| Compound | E. coli MurB IC50 (µM) | S. aureus MurB IC50 (µM) |
| Compound 1 | 6.8 | 10.3 |
| Compound 2 | 4.1 | 4.3 |
| Compound 3 | 5.2 | 5.8 |
| Compound 4 | 35 | 24.5 |
| Data extracted from a study on 3,5-dioxopyrazolidine inhibitors. |
Experimental Protocols
Protocol 1: In Vitro MurB Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring MurB activity by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
MurB enzyme (to a final concentration of e.g., 50 nM)
-
This compound dilution or DMSO (for the control)
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of UNAGEP (e.g., to a final concentration of 50 µM) and NADPH (e.g., to a final concentration of 200 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay
This protocol provides a method to assess the effect of this compound on the overall peptidoglycan synthesis in whole bacterial cells.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
[¹⁴C]-N-acetylglucosamine
-
This compound (or other inhibitor)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Aliquot the bacterial culture into tubes.
-
Add different concentrations of this compound or DMSO (control) to the tubes and incubate for a short period (e.g., 15 minutes).
-
Add [¹⁴C]-N-acetylglucosamine to each tube and incubate for a longer period to allow for incorporation into the cell wall (e.g., 60 minutes).
-
Stop the incorporation by adding cold TCA to precipitate the macromolecules, including peptidoglycan.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with TCA and ethanol to remove unincorporated radiolabel.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each inhibitor concentration compared to the control.
Visualizations
Caption: Mechanism of MurB inhibition in the peptidoglycan biosynthesis pathway.
Caption: Experimental workflow for evaluating MurB inhibitors.
Caption: A logical approach to troubleshooting MurB inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MurB-IN-1 Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with the MurB inhibitor, MurB-IN-1. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do first?
A1: It is highly recommended to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent.[1] Due to its likely hydrophobic nature, direct dissolution in aqueous buffers will often be challenging. Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions of small molecule inhibitors.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on vendor information and common practices for similar compounds, 100% DMSO is the recommended solvent for preparing a stock solution of this compound. For example, some suppliers indicate solubility in DMSO.
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I resolve this?
A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to troubleshoot this problem:
-
Lower the Final Concentration: Your final experimental concentration may be exceeding the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.[1]
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
Use a Co-solvent: In addition to DMSO in your stock, you can try using a co-solvent in your final assay medium.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[1] You can experimentally determine the optimal pH for this compound solubility by testing a range of buffers, keeping in mind the pH constraints of your assay.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO can vary between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Often tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.
It is crucial to perform a vehicle control experiment with the highest concentration of DMSO used in your experiment to determine its effect on your specific cell line.
Q5: How should I store my this compound stock solution?
A5: For long-term stability, it is recommended to aliquot your DMSO stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb water over time, potentially affecting the concentration and solubility of your compound.
Quantitative Data Summary
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 75 mg/mL (example for a similar molecule) | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffer (e.g., PBS) | Poorly soluble | Dependent on final DMSO concentration and pH | Direct dissolution is not recommended. |
| Ethanol | Likely soluble | Data not available | Can be tested as an alternative to DMSO, but check for assay compatibility. |
| DMF (Dimethylformamide) | Likely soluble | Data not available | Another alternative solvent for stock solutions. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general method for preparing working solutions of this compound from a DMSO stock for use in biochemical or cell-based assays.
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex or sonicate until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to prepare intermediate dilutions from your 10 mM stock solution in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Add the required volume of your this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous solution. Important: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your working solution is as low as possible and does not exceed the tolerance of your experimental system (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or try one of the troubleshooting strategies mentioned in the FAQs.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as your highest concentration working solution.
-
Visualizations
Caption: A workflow for troubleshooting this compound solubility.
Caption: Inhibition of the MurB pathway by this compound.
References
Technical Support Center: Enhancing the Experimental Viability of MurB Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "MurB-IN-1" is not publicly available. This guide provides comprehensive support for improving the stability of small molecule inhibitors targeting the MurB enzyme, based on established biochemical principles and practices.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common stability challenges encountered with MurB inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My MurB inhibitor, dissolved in a DMSO stock, precipitated when I diluted it into my aqueous assay buffer. What steps can I take to resolve this?
A1: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules. Here are several troubleshooting strategies:
-
Lower the Final Concentration: The inhibitor may have surpassed its solubility limit in the aqueous buffer. Attempt to use a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., up to 1%) may be necessary to maintain solubility. It is crucial to run a vehicle control with the equivalent final DMSO concentration to assess its impact on your experiment.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH. Experiment with a range of pH values for your buffer to identify the optimal solubility range for your specific MurB inhibitor.[1]
-
Utilize a Different Solvent System: Consider employing a co-solvent system, such as ethanol or polyethylene glycol (PEG), in conjunction with your aqueous buffer to enhance the solubility of highly insoluble compounds.[1]
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: How should I properly store my MurB inhibitor stock solutions to ensure their stability and integrity?
A2: Proper storage is essential for maintaining the efficacy of your MurB inhibitor. Follow these guidelines for optimal storage:
| Storage Format | Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep in a desiccated environment to prevent hydration. |
| 4°C | Up to 2 years | Always check the manufacturer's datasheet for specific recommendations. | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Q3: I am concerned that my MurB inhibitor may be degrading in my experimental setup. How can I assess its stability?
A3: Assessing the stability of your inhibitor is crucial for reliable experimental results. You can perform a time-course experiment where you incubate the inhibitor under your assay conditions (buffer, temperature) for different durations. At each time point, you can analyze the sample using methods like HPLC-MS to quantify the amount of intact inhibitor remaining. A significant decrease over time indicates instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Inhibitor instability or precipitation. | Prepare fresh dilutions for each experiment. Assess inhibitor stability under assay conditions using a time-course experiment and HPLC analysis. |
| Loss of Inhibitory Activity | Degradation of the inhibitor. | Review storage conditions and handling procedures. Prepare fresh stock solutions. Consider the chemical compatibility of the inhibitor with other components in your assay buffer. |
| Precipitation in Cell Culture Media | Poor aqueous solubility, interaction with media components. | Decrease the final concentration of the inhibitor. Increase the serum concentration in the media, as serum proteins can sometimes help stabilize small molecules. Test different cell culture media formulations. |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of a MurB inhibitor in an aqueous buffer.
Materials:
-
MurB inhibitor
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of detecting light scattering or turbidity
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the MurB inhibitor in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer. This will create a range of final inhibitor concentrations in a consistent, low percentage of DMSO.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Solubility Assessment: Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. A significant increase in absorbance compared to the buffer-only control indicates precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility under these conditions.
MurB Signaling Pathway and Experimental Workflow
The MurB enzyme is a critical component of the bacterial peptidoglycan biosynthesis pathway, which is essential for the formation of the bacterial cell wall. Inhibiting MurB disrupts this pathway, leading to bacterial cell death.
Caption: The bacterial peptidoglycan biosynthesis pathway, highlighting the role of MurB.
Caption: Experimental workflow for assessing the stability of a MurB inhibitor in solution.
References
Technical Support Center: Validating MurB-IN-1 Activity in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the cellular activity of MurB-IN-1, a putative inhibitor of the bacterial enzyme MurB.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to inhibit the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), a key oxidoreductase in the cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate to UDP-N-acetylmuramic acid.[1] By inhibiting MurB, this compound disrupts the synthesis of peptidoglycan precursors, leading to a weakened cell wall and ultimately bacterial cell death.[2]
Q2: What is the first step to confirm if this compound is active against my bacterial strain?
A2: The initial and most fundamental assay to determine the antibacterial activity of this compound is the Minimum Inhibitory Concentration (MIC) test.[3] This assay determines the lowest concentration of the compound that prevents visible in vitro growth of a specific microorganism. A low MIC value suggests that the compound is potent against the tested bacterial strain.
Q3: How can I be sure that this compound is actually hitting its intended target, MurB, within the bacterial cells?
A3: Confirming target engagement in a cellular context is crucial. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that a protein's thermal stability increases when a ligand (in this case, this compound) is bound to it. By heating the bacterial cells treated with this compound to various temperatures and then quantifying the amount of soluble MurB protein, you can observe a shift in its melting curve compared to untreated cells, thus confirming direct binding.
Q4: What are the expected downstream cellular effects of MurB inhibition by this compound?
A4: Inhibition of MurB will halt the peptidoglycan synthesis pathway at an early stage. This will prevent the formation of the complete peptidoglycan precursor, Lipid II. Consequently, the bacteria will be unable to build or repair their cell walls, leading to morphological abnormalities, increased susceptibility to osmotic stress, and eventually cell lysis. These effects can be observed through microscopy and by assessing cell viability over time.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| No antibacterial activity observed in the MIC assay. | 1. Compound Insolubility: this compound may not be soluble in the assay medium. 2. Compound Degradation: The compound may be unstable under the experimental conditions. 3. Bacterial Resistance: The tested strain may have intrinsic or acquired resistance mechanisms (e.g., efflux pumps). 4. Inappropriate Assay Conditions: Testing under fully aerobic conditions might diminish efficacy for some compounds. | 1. Verify the solubility of this compound in the chosen broth and consider using a co-solvent like DMSO (ensure final concentration is not toxic to the bacteria). 2. Prepare fresh stock solutions of this compound for each experiment and protect from light and extreme temperatures. 3. Test this compound against a known sensitive bacterial strain as a positive control. Consider using an efflux pump inhibitor in combination with this compound. 4. Perform assays under anaerobic or microaerobic conditions to see if activity improves. |
| High variability in MIC results between experiments. | 1. Inconsistent Inoculum Density: The starting number of bacteria can significantly affect the MIC value. 2. Variation in Media Composition: Minor differences in media batches can alter bacterial growth and compound activity. 3. Subjective Endpoint Reading: Visual determination of growth inhibition can be inconsistent. | 1. Standardize the inoculum preparation using a spectrophotometer to measure optical density (OD) or by using McFarland standards to ensure a consistent starting bacterial concentration. 2. Use a single, high-quality lot of commercially prepared Mueller-Hinton Broth (MHB) for a series of experiments. 3. Use a microplate reader to measure the OD at 600 nm for a more quantitative and objective determination of the MIC. Include a growth indicator dye like resazurin as an alternative. |
| This compound shows good MIC, but no effect in animal models. | 1. Poor Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo. 2. Protein Binding: this compound may bind to plasma proteins, reducing its free and active concentration. 3. In vivo Inactivation: The compound may be rapidly metabolized and inactivated in the host. | 1. Perform pharmacokinetic studies to determine the compound's bioavailability and half-life. 2. Measure the plasma protein binding of this compound. 3. Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of the compound. |
| Difficulty in performing the Cellular Thermal Shift Assay (CETSA). | 1. Low Abundance of MurB: The target protein may not be abundant enough for easy detection by Western blot. 2. Inefficient Cell Lysis: Incomplete lysis of bacterial cells will result in loss of protein. 3. Antibody Quality: A non-specific or low-affinity antibody against MurB will give poor results. | 1. Consider overexpressing a tagged version of MurB in your bacterial strain to facilitate detection. 2. Optimize the lysis protocol. Sonication or enzymatic lysis (e.g., with lysozyme) followed by freeze-thaw cycles can be effective for bacteria. 3. Validate your anti-MurB antibody by Western blot using a purified MurB protein as a positive control and a MurB-knockout strain as a negative control. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add 100 µL of the bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound where no visible growth is observed.
Bacterial Growth Curve Assay
Objective: To assess the effect of this compound on the growth kinetics of a bacterial strain over time.
Materials:
-
Bacterial culture
-
Sterile growth medium (e.g., CAMHB)
-
Culture flasks or tubes
-
Spectrophotometer
-
Incubator with shaking capabilities
Procedure:
-
Inoculate a flask containing fresh sterile broth with an overnight culture of the bacteria to an initial OD600 of ~0.05.
-
Divide the culture into separate flasks. Add this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the respective flasks. Include a no-drug control.
-
Incubate the flasks at 37°C with shaking.
-
At regular time intervals (e.g., every 30-60 minutes), withdraw an aliquot from each flask and measure the OD600 using a spectrophotometer.
-
Plot the OD600 values against time to generate growth curves for each condition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the MurB enzyme in intact bacterial cells.
Materials:
-
Bacterial culture in mid-logarithmic phase
-
This compound
-
Vehicle control (e.g., DMSO)
-
PCR tubes or strips
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Sonication or bead beating equipment
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MurB
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Treat the bacterial culture with this compound at the desired concentration or with the vehicle control for a specific duration.
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lyse the cells to release the proteins. This can be done by sonication or bead beating in a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MurB in the supernatant by SDS-PAGE and Western blotting using an anti-MurB antibody.
-
A positive target engagement is indicated by a higher amount of soluble MurB at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Visualizations
Peptidoglycan Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by this compound.
Experimental Workflow for this compound Validation
References
MurB-IN-1 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MurB-IN-1 in enzyme inhibition assays. The information is designed to help address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a known inhibitor of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. It functions by binding to the MurB enzyme, thereby inhibiting its activity. This compound has a reported binding affinity (Kd) of 3.57 μM.[1]
Q2: What are the common methods to assay for this compound activity?
Two common methods for assaying MurB inhibitors like this compound are:
-
Spectrophotometric Assay: This method continuously monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the MurB-catalyzed reaction.[2][3]
-
Fluorescence-Based Assay: This is a high-throughput compatible method that couples the MurB reaction to subsequent enzymatic steps, ultimately generating a fluorescent signal.[3]
Q3: What are the critical reagents and their stability considerations in a MurB assay?
-
MurB Enzyme: The purity and activity of the enzyme are crucial. It should be stored at recommended temperatures (typically -80°C) in appropriate buffers to maintain its stability. Avoid repeated freeze-thaw cycles.
-
NADPH: NADPH is light-sensitive and prone to degradation. Prepare fresh solutions for each experiment and keep them on ice and protected from light.
-
Substrate (UDP-N-acetylenolpyruvylglucosamine): Ensure the substrate is of high purity and stored correctly to prevent degradation.
-
This compound: The inhibitor should be dissolved in a suitable solvent (e.g., DMSO) and stored at the recommended temperature. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit the enzyme or interfere with the assay.
Q4: How can I be sure my MurB enzyme is active?
Always include a positive control in your experimental setup. This control should contain all the assay components, including the MurB enzyme and its substrates, but no inhibitor. A robust signal (e.g., a steady decrease in absorbance at 340 nm) in the positive control indicates that the enzyme is active.
Q5: What negative controls should I include in my this compound assay?
-
No Enzyme Control: This control contains all assay components except the MurB enzyme. It helps to identify any background signal or non-enzymatic degradation of NADPH.
-
No Substrate Control: This control contains the enzyme and NADPH but lacks the UDP-N-acetylenolpyruvylglucosamine substrate. This helps to ensure that the observed activity is substrate-dependent.
-
Vehicle Control: This control includes the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This is important to account for any effects of the solvent on enzyme activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix of reagents to be dispensed into each well. |
| Inconsistent Mixing | Ensure thorough mixing of all components in each well. Use a plate shaker for a brief period after adding all reagents. |
| Edge Effects in Microplates | Evaporation can occur in the outer wells of a microplate, leading to increased concentrations of reagents. To mitigate this, avoid using the outermost wells or fill them with a buffer or water. |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature during incubation and reading. |
| Reagent Instability | Prepare fresh reagents, especially NADPH, for each experiment. Keep reagents on ice during setup. |
Issue 2: No or Low Enzyme Activity in the Positive Control
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the storage conditions and age of the enzyme. Avoid repeated freeze-thaw cycles. Test a new aliquot or batch of the enzyme. |
| Incorrect Buffer Conditions | Check the pH and ionic strength of the assay buffer. Ensure all buffer components are at the correct final concentrations. |
| Degraded NADPH or Substrate | Prepare fresh NADPH and substrate solutions. |
| Incorrect Wavelength Setting | For spectrophotometric assays, ensure the plate reader is set to measure absorbance at 340 nm. |
| Presence of an Inhibitor in a Reagent | Test each reagent individually for potential inhibitory effects. |
Issue 3: High Background Signal in the Negative Control
| Possible Cause | Troubleshooting Step |
| Non-enzymatic NADPH Oxidation | This can be caused by components in the buffer or sample. Ensure high-purity reagents are used. |
| Contaminating Enzymes | If using a coupled assay, ensure the coupling enzymes are free of contaminating activities. |
| Compound Interference | This compound or other compounds may interfere with the assay signal (e.g., absorbance at 340 nm). Run a control with the compound in the absence of the enzyme to check for interference. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Kd | 3.57 μM | [1] |
| Typical MurB Concentration in Assay | 60 nM | |
| Typical NADPH Concentration in Assay | 0.2 mM | |
| Typical KCl Concentration in Assay | 10 mM | |
| Wavelength for NADPH Oxidation Monitoring | 340 nm |
Experimental Protocols
Protocol 1: Spectrophotometric MurB Inhibition Assay
This protocol is adapted from a one-pot assay for Mur pathway inhibitors.
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP) substrate
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Assay Buffer
-
This compound at various concentrations (include a vehicle control with no inhibitor).
-
0.2 mM NADPH
-
Substrate (UNAGEP)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 60 nM of MurB enzyme to each well.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Visualizations
Caption: MurB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a spectrophotometric MurB inhibition assay.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Refining MurB-IN-1 Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for MurB-IN-1, a representative potent and selective inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). This guide offers detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Quantitative Data Summary
The inhibitory activity of MurB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the MurB enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. Below is a summary of reported IC50 values for different classes of MurB inhibitors and a representative MIC profile for this compound.
Table 1: IC50 Values of Various MurB Inhibitors
| Inhibitor Class | Example Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thiazolidinone Derivative | Reference Compound | E. coli | 7.7 | [1] |
| Pyrazole-Benzofuran Hybrid | Novel Compound | E. coli | <7.7 | [1] |
| Dioxopyrazolidine | Compound 4 | E. coli | 24.5 - 35 | Not specified in search results |
| Virtual Screen Hit | DB12983 | M. tuberculosis | Not specified | Not specified in search results |
| Virtual Screen Hit | ZINC254071113 | M. tuberculosis | Not specified | Not specified in search results |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Profile for this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 4 |
| Streptococcus pneumoniae | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Mycobacterium tuberculosis | N/A | 2 |
Detailed Experimental Protocols
Accurate and consistent experimental execution is critical for obtaining reliable data. The following are detailed protocols for key assays involving this compound.
Protocol 1: MurB Enzyme Inhibition Assay (NADPH Oxidation)
This assay spectrophotometrically measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the MurB enzyme.
Materials:
-
Purified MurB enzyme
-
This compound (or other inhibitor) dissolved in DMSO
-
UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X solution of MurB enzyme in assay buffer.
-
Prepare a 2X solution of UNAGEP and NADPH in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup (50 µL final volume):
-
Add 12.5 µL of 4X this compound solution to the appropriate wells of the 96-well plate.
-
For positive control (no inhibition), add 12.5 µL of assay buffer with the same final DMSO concentration.
-
For negative control (no enzyme activity), add 12.5 µL of assay buffer.
-
Add 12.5 µL of 2X MurB enzyme solution to all wells except the negative control. Add 12.5 µL of assay buffer to the negative control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the 2X UNAGEP/NADPH solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well.
-
Normalize the data with the positive control representing 100% activity and the negative control representing 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3]
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This assay determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.[4]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microplates
-
Spectrophotometer for measuring optical density at 600 nm (OD600)
-
Plate reader or manual reading mirror
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to an OD600 of approximately 0.08-0.1, which corresponds to ~1-2 x 108 CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of ~5 x 105 CFU/mL in the assay plate.
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without inhibitor) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth. This can also be determined using a plate reader.
-
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This assay assesses the potential off-target cytotoxicity of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments with this compound.
Enzyme Inhibition Assay
-
Q1: My positive control (no inhibitor) shows low enzyme activity.
-
A1: This could be due to several factors:
-
Enzyme Instability: Ensure the MurB enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
-
Substrate Degradation: Check the stability and purity of the UNAGEP and NADPH solutions. Prepare them fresh if necessary.
-
Incorrect Buffer Conditions: Verify the pH and composition of the assay buffer. MurB activity can be sensitive to ionic strength.
-
-
-
Q2: I am seeing high variability between my replicates.
-
A2: High variability can result from:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Incomplete Mixing: Mix the contents of the wells thoroughly after each addition, but avoid introducing bubbles.
-
Plate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation.
-
-
-
Q3: The IC50 value I obtained is significantly different from the expected value.
-
A3: This discrepancy could be due to:
-
Inaccurate Inhibitor Concentration: Verify the concentration of your this compound stock solution.
-
Inhibitor Solubility Issues: this compound may precipitate at higher concentrations. Ensure it is fully dissolved in the assay buffer. The final DMSO concentration should be consistent across all wells.
-
Assay Conditions: IC50 values are dependent on assay conditions, such as enzyme and substrate concentrations. Ensure these are consistent with the reference protocol.
-
-
Antimicrobial Susceptibility Testing
-
Q4: There is no growth in my positive control well.
-
A4: This indicates a problem with the bacterial inoculum or growth conditions:
-
Incorrect Inoculum Density: Ensure the starting bacterial culture is in the logarithmic growth phase and that the final inoculum concentration is correct.
-
Contamination: Check for contamination in your bacterial culture or medium.
-
Improper Incubation: Verify the incubation temperature and duration.
-
-
-
Q5: I see bacterial growth in all wells, even at the highest inhibitor concentration.
-
A5: This suggests the bacteria may be resistant or the inhibitor is inactive:
-
Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to MurB inhibitors.
-
Inhibitor Inactivity: The this compound may have degraded. Check its storage conditions and consider using a fresh stock.
-
Inhibitor Binding to Media Components: Components in the growth medium could potentially sequester the inhibitor.
-
-
Cell Viability Assay
-
Q6: I am observing significant cytotoxicity at low concentrations of this compound.
-
A6: This could indicate off-target effects of the inhibitor. It is important to compare the CC50 value from the viability assay with the MIC values. A large therapeutic window (high CC50/MIC ratio) is desirable.
-
-
Q7: The results of my cell viability assay are not reproducible.
-
A7: Inconsistent results can be caused by:
-
Variable Cell Seeding: Ensure a uniform number of cells is seeded in each well.
-
Cell Health: Use cells that are healthy and within a low passage number.
-
Inconsistent Incubation Times: Adhere strictly to the specified incubation times for treatment and MTT addition.
-
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: The bacterial peptidoglycan biosynthesis pathway, highlighting the step inhibited by this compound.
Caption: Experimental workflow for the MurB enzyme inhibition assay.
Caption: Troubleshooting decision tree for the broth microdilution MIC assay.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
Technical Support Center: MurB Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating common challenges encountered during MurB inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is MurB and why is it a good target for novel antibiotics?
MurB, or UDP-N-acetylenolpyruvoylglucosamine reductase, is an essential bacterial enzyme that catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM). This reaction is a critical step in the cytoplasmic biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Since this pathway is absent in mammals, MurB is an attractive target for the development of new antibacterial agents with selective toxicity.
Q2: What are the common assays used to screen for MurB inhibitors?
The most common methods for identifying and characterizing MurB inhibitors include:
-
Enzyme Activity Assays: These assays directly measure the catalytic activity of MurB. A widely used method is a continuous spectrophotometric assay that monitors the oxidation of NADPH at 340 nm.[1][2]
-
Coupled Enzyme Assays: These assays link the activity of MurB to another enzyme that produces a more easily detectable signal. For instance, the product of the MurB reaction, UNAM, can be used as a substrate for the subsequent enzyme in the pathway, MurC, and the consumption of ATP in the MurC reaction can be measured.[3][4]
-
Virtual Screening: Computational methods like molecular docking and molecular dynamics simulations are often used to screen large compound libraries in silico to identify potential MurB inhibitors before performing experimental validation.[5]
Q3: What are some known classes of MurB inhibitors?
Several classes of small molecules have been identified as inhibitors of MurB, including:
-
3,5-Dioxopyrazolidines
-
Imidazolinones
-
Thiazolidinones
Troubleshooting Guides
This section provides solutions to common problems encountered during MurB inhibitor experiments, presented in a question-and-answer format.
Enzyme Activity Assays
Q: My NADPH oxidation assay shows a high background signal or is unstable.
A: High background or instability in an NADPH oxidation assay can be caused by several factors:
-
Reagent Instability:
-
NADPH: NADPH solutions can degrade over time. Prepare fresh NADPH solutions for each experiment and store them protected from light.
-
UNAGEP: The substrate, UDP-N-acetylenolpyruvoylglucosamine, can be unstable. Store it at low temperatures and avoid repeated freeze-thaw cycles.
-
-
Contaminating Enzymes: The purified MurB enzyme preparation may contain contaminating dehydrogenases that can oxidize NADPH. Ensure the purity of your enzyme preparation using SDS-PAGE.
-
Compound Interference: The test compound itself may absorb light at 340 nm or react with NADPH. To check for this, run a control reaction containing the compound and NADPH without the MurB enzyme.
Q: I am seeing a high rate of false positives in my high-throughput screen.
A: False positives in HTS can arise from several sources:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. To mitigate this, include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer.
-
Redox-Active Compounds: Compounds that can participate in redox cycling may interfere with the NADPH-dependent reaction. These can be identified by running counter-screens.
-
Receptor Plasticity in Virtual Screening: Rigid-receptor docking in virtual screening can lead to a high number of false positives. Considering the flexibility of the MurB active site can help refine the selection of potential hits.
Q: My inhibitor shows poor potency or inconsistent IC50 values.
A: This can be due to several factors related to the inhibitor itself or the assay conditions:
-
Solubility Issues: The inhibitor may have poor solubility in the aqueous assay buffer, leading to a lower effective concentration. Determine the solubility of your compound and consider using a co-solvent like DMSO (typically at a final concentration of ≤1%).
-
Incorrect Assay Conditions:
-
Ensure the pH of the buffer is optimal for MurB activity.
-
Use a substrate (UNAGEP) concentration at or below its Michaelis-Menten constant (Km) for competitive inhibitors.
-
-
Enzyme Concentration: For potent inhibitors, the IC50 value can be dependent on the enzyme concentration. Use the lowest concentration of MurB that gives a robust signal.
Cell-Based Assays (MIC and Cytotoxicity)
Q: My MIC values are not reproducible.
A: Inconsistent MIC values can result from variations in the experimental setup:
-
Inoculum Size: The starting number of bacteria can significantly impact the MIC. Ensure you are using a standardized inoculum as per established protocols (e.g., CLSI guidelines).
-
Growth Medium: The composition of the growth medium can affect the activity of some compounds. Use the recommended medium for the bacterial strain being tested.
-
Compound Stability: The inhibitor may be unstable in the growth medium over the incubation period.
Q: My compound shows high cytotoxicity in mammalian cells.
A: If your MurB inhibitor is also toxic to mammalian cells, it may have off-target effects. It is crucial to assess cytotoxicity using multiple cell lines and different assay methods (e.g., MTT, LDH release) to confirm the results.
Data Presentation
Table 1: Inhibitory Activity of 3,5-Dioxopyrazolidines against MurB and Bacteria
| Compound | E. coli MurB IC50 (µM) | S. aureus MurB IC50 (µM) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |
| 1 | 4.1 | 4.3 | 0.25 - 0.5 | 1 - 2 | 0.25 |
| 2 | 6.8 | 10.3 | 0.5 - 1 | 2 - 4 | 0.5 |
| 3 | 5.2 | 5.8 | 8 - 16 | >128 | 8 |
| 4 | 24.5 | 35 | 4 - 8 | 4 - 8 | 4 |
Experimental Protocols
MurB Enzymatic Activity Assay (NADPH Oxidation)
This protocol describes a continuous spectrophotometric assay to measure MurB activity by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials:
-
Purified MurB enzyme
-
UDP-N-acetylenolpyruvoylglucosamine (UNAGEP)
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, UNAGEP, and NADPH in the wells of the microplate.
-
To initiate the reaction, add the MurB enzyme to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
For inhibitor screening, pre-incubate the enzyme with the test compound for a defined period before adding the substrates.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plate
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of the 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of a compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Visualizations
Caption: Cytoplasmic steps of peptidoglycan biosynthesis highlighting the MurB-catalyzed reaction.
Caption: General workflow for MurB inhibitor screening and validation.
Caption: A logical workflow for troubleshooting common issues in MurB inhibitor assays.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for MurB-IN-1 assays
Welcome to the technical support center for MurB-IN-1 assays. This guide provides troubleshooting tips and answers to frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MurB, and how is its activity typically measured?
A1: MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is an essential bacterial enzyme that catalyzes a key step in the cytoplasmic synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Specifically, MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM).[1][2]
The most common method for measuring MurB activity is a continuous spectrophotometric assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reaction.[2][3]
Q2: My this compound inhibitor has poor aqueous solubility. How can I address this in my assay?
A2: Poor solubility of inhibitors is a common issue. Here are a few strategies to address it:
-
Use of a co-solvent: Prepare stock solutions of your inhibitor in a suitable organic solvent like DMSO. However, ensure the final concentration of the solvent in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
-
Test different buffer conditions: The solubility of a compound can be pH-dependent. Experiment with a range of pH values within the optimal range for MurB activity (typically around pH 7.0) to see if solubility improves.
-
Incorporate detergents: In some cases, non-ionic detergents at low concentrations can help to solubilize compounds without denaturing the enzyme. However, this must be validated for your specific assay.
Q3: What are the critical components of a MurB assay buffer, and what are their optimal concentrations?
A3: The composition of the assay buffer is critical for optimal MurB activity. Key components include:
-
Buffer: HEPES or Bis-tris propane at a pH of 7.0 are commonly used. While HEPES is often optimal for MurA to MurC enzymes, Bis-tris propane has been shown to be compatible with the entire MurA-MurF pathway.
-
Potassium Ions (K⁺): MurB activity is dependent on K⁺ ions. It is recommended to include KCl in the buffer. An optimal concentration has been reported to be 10 mM, as higher or lower concentrations can lead to excessively fast or slow reaction rates.
-
NADPH: As a co-substrate, NADPH is essential. A typical concentration is around 0.2 mM.
Troubleshooting Guide
Issue 1: No or Very Low MurB Activity Detected
If you are observing little to no change in absorbance at 340 nm, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Enzyme Inactivity | Ensure the MurB enzyme has been stored correctly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. If possible, test enzyme activity with a known positive control. |
| Missing K⁺ Ions | MurB activity is dependent on potassium ions. Verify that your buffer contains an optimal concentration of KCl (e.g., 10 mM). |
| Sub-optimal pH | The optimal pH for MurB is generally around 7.0. Prepare fresh buffer and confirm the pH. |
| Degraded NADPH | NADPH solutions can degrade over time. Prepare fresh NADPH solution for each experiment. |
| Incorrect Enzyme Concentration | The enzyme concentration may be too low. The concentration at which enzyme activity plateaus should be selected for subsequent assays. |
Issue 2: High Background Signal or Rapid Non-enzymatic NADPH Oxidation
If you observe a significant decrease in absorbance at 340 nm in your negative control (no enzyme) wells, this indicates a non-enzymatic reaction is occurring.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | One of your reagents may be contaminated. Prepare fresh stock solutions of all components (buffer, NADPH, substrate). |
| Instability of this compound | The inhibitor itself might be unstable in the assay buffer and directly react with NADPH. Run a control with only the buffer, NADPH, and the inhibitor to check for this possibility. |
| Light-induced NADPH Degradation | NADPH is light-sensitive. Protect your reaction plate from direct light during incubation. |
Issue 3: Inconsistent or Non-reproducible Results
Variability between replicate wells or experiments can be frustrating. Here are some common causes.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Incomplete Mixing | Ensure all components are thoroughly mixed after addition, especially the enzyme which is added last to initiate the reaction. Mix gently to avoid denaturing the enzyme. |
| Temperature Fluctuations | Perform all incubations at a constant and controlled temperature (e.g., 37°C). Use a temperature-controlled plate reader if possible. |
| Edge Effects in Microplates | The outer wells of a microplate can be subject to evaporation, leading to changes in reagent concentrations. Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier. |
Experimental Protocols & Visualizations
Mur Peptidoglycan Biosynthesis Pathway
The Mur pathway is a series of cytoplasmic steps for the synthesis of the key peptidoglycan precursor, UDP-N-acetylmuramyl pentapeptide. MurB is the second enzyme in this essential pathway.
Caption: The cytoplasmic Mur pathway for peptidoglycan precursor synthesis.
Standard MurB Spectrophotometric Assay Workflow
This workflow outlines the typical steps for assessing this compound activity by monitoring NADPH oxidation.
Caption: Standard workflow for a this compound spectrophotometric inhibition assay.
Protocol: MurB Kinetic Assay
This protocol is a generalized procedure for measuring the inhibitory activity of this compound against MurB.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Bis-tris propane, pH 7.0, 10 mM KCl.
-
MurB Enzyme: Prepare a 2X stock solution of MurB (e.g., 120 nM) in assay buffer. The final concentration in the assay should be optimized, but 60 nM can be a starting point.
-
NADPH: Prepare a 10X stock solution (e.g., 2 mM) in assay buffer. The final concentration will be 0.2 mM.
-
Substrate (UNAGEP): Prepare a stock solution in assay buffer. The final concentration should be at or near the Km for the enzyme.
-
Inhibitor (this compound): Prepare serial dilutions of this compound in 100% DMSO. Then, make an intermediate dilution in assay buffer. The final DMSO concentration should not exceed 1%.
2. Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 5 µL of this compound dilution to the test wells.
-
Add 5 µL of the corresponding DMSO concentration to the positive (no inhibition) and negative (no enzyme) control wells.
-
Add 10 µL of NADPH stock solution to all wells.
-
Add 10 µL of UNAGEP substrate stock solution to all wells.
-
Mix the plate gently and pre-incubate at 37°C for 5 minutes.
-
To initiate the reaction, add 20 µL of the 2X MurB enzyme stock to all wells except the negative control wells (add 20 µL of assay buffer to these).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
3. Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibition - V_no_enzyme)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
MurB-IN-1 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MurB-IN-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as compound 44, is an inhibitor of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB).[1] MurB is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it a target for the development of novel antibiotics.[2][3] this compound was identified through a fragment-based drug discovery approach targeting MurB from Pseudomonas aeruginosa.[1][2]
Q2: What is the recommended method for storing powdered this compound?
While specific long-term stability data for this compound is not publicly available, general best practices for storing powdered small molecule inhibitors should be followed. It is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is advisable.
Q3: How should I prepare stock solutions of this compound?
The primary research article describing this compound does not specify a solvent for biological assays. However, for most non-polar small molecules, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous DMSO to minimize degradation due to moisture.
Q4: What is the recommended storage condition for this compound stock solutions?
Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials. While specific stability data in solution is unavailable, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few weeks.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Biological Assays
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Do not use old stock solutions, as the stability of this compound in solution over long periods is unknown.
-
Use anhydrous DMSO: Moisture can contribute to the degradation of small molecules. Ensure your DMSO is of high quality and has been stored properly.
-
Minimize freeze-thaw cycles: Aliquot your stock solution into single-use vials to prevent degradation from repeated temperature changes.
-
Protect from light: While specific light sensitivity data is not available, it is a good practice to protect solutions from direct light exposure by using amber vials or wrapping tubes in foil.
-
Possible Cause 2: Poor Solubility in Aqueous Media
-
Troubleshooting Steps:
-
Check for precipitation: When diluting the DMSO stock solution into your aqueous assay buffer, visually inspect for any precipitate.
-
Optimize final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Sonication: If you observe precipitation upon dilution, brief sonication of the final solution may help to redissolve the compound.
-
Issue 2: Difficulty Dissolving the Powdered Compound
-
Troubleshooting Steps:
-
Vortexing and Sonication: After adding the solvent to the vial, vortex thoroughly. If the compound does not fully dissolve, a brief period in a sonicator bath can be effective.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can aid in solubilization. However, avoid excessive heat as it may accelerate degradation.
-
Data Summary
Table 1: this compound General Information
| Property | Value | Reference |
| Alternate Name | Compound 44 | |
| Target | Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) | |
| Source Organism of Target | Pseudomonas aeruginosa |
Table 2: Recommended Storage Conditions (General Guidance)
| Form | Temperature | Duration | Special Conditions |
| Powder | -20°C | Long-term | Tightly sealed, desiccated, protected from light |
| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | Short-term (weeks) | Single-use aliquots, protected from light |
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided.
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the vial thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Discovery of novel inhibitors of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) from Pseudomonas aeruginosa, an opportunistic infectious agent causing death in cystic fibrosis patients | Crick [crick.ac.uk]
- 2. Discovery of Novel Inhibitors of Uridine Diphosphate- N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
How to control for MurB-IN-1 experimental artifacts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of MurB-IN-1, a potent inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). This document offers troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential experimental artifacts and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting MurB, an essential enzyme in the cytoplasmic steps of bacterial peptidoglycan biosynthesis. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, a key precursor for the bacterial cell wall. By inhibiting MurB, this compound disrupts cell wall synthesis, leading to bacterial cell death.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For use in aqueous experimental media, the DMSO stock should be serially diluted to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5% v/v).[1]
Q3: My this compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.[1][2] To address this, you can:
-
Lower the final concentration: Ensure your working concentration is below the solubility limit in the final assay buffer.
-
Use co-solvents: Adding a small percentage of a water-miscible organic solvent to your buffer may help.[2]
-
Adjust pH: If this compound has ionizable groups, altering the buffer pH might increase its solubility.[1]
-
Incorporate surfactants: Non-ionic surfactants at low concentrations can help maintain the solubility of hydrophobic compounds.
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound precipitation: Visually inspect your assay plates for any signs of compound precipitation.
-
Cell density: Ensure you are using a consistent and optimal cell density for your experiments.
-
Incubation conditions: Deviations in incubation time and temperature can affect bacterial growth and compound activity.
-
Reagent preparation: Inaccurate serial dilutions or improper reagent handling can lead to variability.
Q5: How can I be sure that the observed effect is due to MurB inhibition and not an off-target effect?
A5: Demonstrating on-target activity is crucial. Consider the following approaches:
-
Use a structurally related inactive analog: A molecule that is structurally similar to this compound but does not inhibit MurB can serve as a negative control.
-
Biochemical confirmation: Confirm that this compound inhibits purified MurB enzyme in a biochemical assay, such as the NADPH oxidation assay.
-
Resistance studies: Generate and characterize resistant mutants. Sequencing the murB gene in resistant strains may reveal mutations in the target protein.
Troubleshooting Guides
Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. |
| Media Variability | Use a consistent source and lot of Mueller-Hinton Broth (MHB). If preparing in-house, ensure the formulation is accurate and the pH is correct. |
| Compound Instability/Precipitation | Prepare fresh dilutions of this compound for each assay. Visually inspect the 96-well plates for any signs of precipitation before and after incubation. |
| Incubation Conditions | Use a calibrated incubator and maintain a consistent temperature (typically 35°C ± 2°C) and incubation time (16-20 hours). Avoid stacking plates to ensure uniform heat distribution. |
| Edge Effects | To minimize evaporation from the outer wells of a 96-well plate, consider filling the peripheral wells with sterile media without bacteria or inhibitor. |
Problem 2: Inconsistent Results in MurB Enzymatic Assays (NADPH Oxidation)
| Possible Cause | Troubleshooting Steps |
| Reagent Instability | Prepare fresh assay buffer and reagent solutions. Ensure NADPH solutions are protected from light and stored appropriately. Thaw all components completely and mix gently before use. |
| Enzyme Activity | Use a consistent concentration of purified MurB enzyme. Ensure the enzyme has not undergone multiple freeze-thaw cycles which can reduce its activity. Run a positive control without any inhibitor to confirm robust enzyme activity. |
| Incorrect Substrate Concentration | The concentration of the substrate relative to its Michaelis constant (Km) can affect the apparent IC50 value for a competitive inhibitor. Use a substrate concentration at or below the Km for optimal sensitivity. |
| Assay Temperature and pH | Maintain a consistent temperature and pH throughout the assay, as small deviations can significantly alter enzyme activity. |
| Instrument Settings | Ensure the spectrophotometer is set to the correct wavelength for monitoring NADPH oxidation (typically 340 nm). |
| Compound Interference | If this compound has intrinsic absorbance at 340 nm, this can interfere with the assay. Run a control with the compound in the assay buffer without the enzyme to correct for any background absorbance. |
Quantitative Data Summary
The following table provides a hypothetical range of values for a typical MurB inhibitor. Actual values for this compound should be determined experimentally.
| Parameter | Value Range | Assay Type | Organism |
| IC50 | 0.1 - 10 µM | MurB Enzymatic Assay | E. coli, S. aureus |
| MIC | 0.25 - 32 µg/mL | Broth Microdilution | Gram-positive & Gram-negative bacteria |
Experimental Protocols
Key Experiment 1: MurB NADPH Oxidation Assay
This assay measures the enzymatic activity of MurB by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
Materials:
-
Purified MurB enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP, substrate)
-
NADPH
-
This compound (or other inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and a fixed concentration of MurB enzyme.
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding a solution containing UNAGEP and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Key Experiment 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Include a growth control (bacteria, no inhibitor) and a sterility control (media only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: The MurB pathway in bacterial peptidoglycan synthesis.
Caption: Experimental workflow for characterizing this compound.
References
Validation & Comparative
A Comparative Analysis of MurB-IN-1 and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MurB-IN-1, a representative of the novel MurB inhibitor class of antibacterials, with well-established antibiotics, namely amoxicillin (a β-lactam) and vancomycin (a glycopeptide). The focus is on the mechanism of action, antibacterial spectrum, and supporting in vitro data to offer an objective evaluation for drug development and research applications.
Executive Summary
This compound and similar compounds targeting the MurB enzyme represent a promising avenue for novel antibiotic development due to their unique mechanism of action within the essential peptidoglycan biosynthesis pathway. This pathway is a proven target for successful antibiotics, but MurB itself is a yet unexploited enzyme in clinical practice. This guide presents a comparative overview of a representative MurB inhibitor against amoxicillin and vancomycin, highlighting its potential advantages and current limitations. The data presented herein is a synthesis of publicly available research, and direct comparative studies are limited. Therefore, interpretation should consider the variability inherent in data from different sources.
Mechanism of Action: A Tale of Three Cell Wall Inhibitors
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is crucial for bacterial survival, making it an excellent target for antibiotics. This compound, amoxicillin, and vancomycin all disrupt the integrity of this structure, but at different stages of its synthesis.
This compound: This compound inhibits the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key player in the cytoplasmic synthesis of peptidoglycan precursors. Specifically, MurB catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid (UNAM), an essential building block of the peptidoglycan backbone.[1] By blocking this step, this compound halts the production of peptidoglycan precursors, leading to a weakened cell wall and eventual cell lysis.
Amoxicillin: As a member of the β-lactam class of antibiotics, amoxicillin targets the final step of peptidoglycan synthesis in the periplasmic space. It competitively inhibits transpeptidase enzymes, also known as penicillin-binding proteins (PBPs). These enzymes are responsible for cross-linking the peptide side chains of the peptidoglycan strands, a process that provides the cell wall with its structural rigidity. Inhibition of PBPs leads to a faulty and weak cell wall, rendering the bacterium susceptible to osmotic lysis.
Vancomycin: This glycopeptide antibiotic also interferes with the later stages of peptidoglycan synthesis but through a different mechanism than β-lactams. Vancomycin binds directly to the D-alanyl-D-alanine termini of the pentapeptide side chains of the peptidoglycan precursors. This binding sterically hinders the action of both transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and the subsequent cross-linking.
Below is a diagram illustrating the peptidoglycan biosynthesis pathway and the points of inhibition for this compound, amoxicillin, and vancomycin.
Caption: Peptidoglycan biosynthesis pathway and points of antibiotic inhibition.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a representative MurB inhibitor (from the 3,5-dioxopyrazolidine class), amoxicillin, and vancomycin against selected Gram-positive bacteria.
Disclaimer: The data presented in these tables are compiled from different studies. Direct comparison of MIC values across studies can be misleading due to variations in experimental conditions, bacterial strains, and testing methodologies. This information is for illustrative purposes to provide a general sense of the antibacterial spectrum and potency.
Table 1: In Vitro Activity of a Representative MurB Inhibitor (3,5-dioxopyrazolidine class) against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.25 - 8 |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | 0.5 - 8 |
| Streptococcus pneumoniae (Penicillin-sensitive) | 0.25 - 4 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - 8 |
| Enterococcus faecalis (Vancomycin-sensitive) | 1 - 16 |
| Enterococcus faecalis (Vancomycin-resistant - VRE) | 2 - 16 |
Data synthesized from a study on 3,5-dioxopyrazolidine MurB inhibitors.
Table 2: In Vitro Activity of Amoxicillin against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.25 - 2 |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | Resistant |
| Streptococcus pneumoniae (Penicillin-sensitive) | ≤0.015 - 0.25 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 - ≥8 |
| Enterococcus faecalis | 1 - 4 |
Data compiled from various publicly available sources and clinical microbiology data.
Table 3: In Vitro Activity of Vancomycin against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.5 - 2 |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | 0.5 - 2 |
| Streptococcus pneumoniae | ≤0.12 - 1 |
| Enterococcus faecalis (Vancomycin-sensitive) | 1 - 4 |
| Enterococcus faecalis (Vancomycin-resistant - VRE) | Resistant |
Data compiled from various publicly available sources and clinical microbiology data.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the antimicrobial agent (e.g., this compound) in a suitable solvent (e.g., DMSO or sterile water) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration that is typically 2-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the starting antimicrobial solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no antimicrobial).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the total volume in each well to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The following diagram illustrates the experimental workflow for MIC determination.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
MurB inhibitors, represented here as this compound, present a compelling target for the development of new antibacterial agents. Their mechanism of action, which targets an early, cytoplasmic step in peptidoglycan synthesis, is distinct from that of widely used cell wall synthesis inhibitors like β-lactams and vancomycin. The preliminary in vitro data suggests that MurB inhibitors have the potential for broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains. However, further research is necessary to optimize their potency, pharmacokinetic properties, and safety profiles. This guide provides a foundational comparison to aid researchers and drug developers in evaluating the potential of this novel class of antibiotics.
References
Validating MurB-IN-1: A Comparative Guide to MurB-Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the discovery and validation of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential catalyst in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Because this pathway is absent in mammals, inhibitors of MurB are expected to exhibit high selectivity and low host toxicity.[1] This guide provides a framework for the validation of a putative MurB-specific inhibitor, designated here as MurB-IN-1, by comparing its performance metrics with those of established classes of MurB inhibitors. Detailed experimental protocols and data presentation formats are provided to guide researchers in this critical validation process.
Comparative Performance of MurB Inhibitors
The efficacy of a MurB inhibitor is determined through a combination of in vitro enzymatic inhibition, whole-cell antibacterial activity, and cytotoxicity assays. The following table summarizes key performance indicators for representative classes of MurB inhibitors, providing a benchmark for the evaluation of this compound.
| Inhibitor Class | Target Organism(s) | MurB IC50 (µM) | Antibacterial Activity (MIC, µg/mL) | Cytotoxicity (CC50, µM) | Reference |
| Imidazolinones | Staphylococcus aureus, Escherichia coli | 12 - 35 | 4 - 8 (Gram-positive) | > 64 | [1][2] |
| 3,5-Dioxopyrazolidines | Gram-positive bacteria | 0.26 - 24.5 | 0.25 - 16 | Not reported | [1] |
| 4-Thiazolidinones | Mycobacterium tuberculosis, Gram-positive/negative bacteria | ~7.7 | Variable | Not reported | |
| Coumarin Triazoles | Staphylococcus aureus | Not specified, binds to FAD site | Not specified | Not specified | |
| 5-Substituted Tetrazol-2-yl Acetamides | Escherichia coli, Staphylococcus aureus | Low micromolar range | Not specified | Not specified | |
| This compound (Hypothetical Data) | To be determined | Insert Value | Insert Value | Insert Value |
Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental data are the cornerstone of inhibitor validation. The following section details the essential protocols for characterizing a novel MurB inhibitor.
MurB Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MurB. A common method is a continuous spectrophotometric assay that monitors the oxidation of NADPH at 340 nm.
Materials:
-
Purified MurB enzyme
-
Substrate: UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
Cofactor: NADPH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound (this compound) and known inhibitor (positive control)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
In a 96-well plate, add the MurB enzyme to each well.
-
Add the diluted compounds to the respective wells and pre-incubate for a defined period (e.g., 15-20 minutes) at room temperature. This pre-incubation is important for slow-binding inhibitors.
-
Initiate the reaction by adding a mixture of UNAGEP and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and standard antibiotic (control)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10^8 CFU/mL)
Procedure:
-
Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Cytotoxicity Assay
It is crucial to assess the toxicity of the inhibitor against mammalian cells to ensure its potential as a safe therapeutic agent. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.
Visualizing Key Pathways and Processes
Diagrams are provided below to illustrate the MurB enzymatic pathway, the experimental workflow for inhibitor validation, and the logical framework for confirming a compound as a MurB-specific inhibitor.
Caption: The MurA and MurB enzymatic steps in bacterial peptidoglycan synthesis.
Caption: Experimental workflow for the validation of a MurB inhibitor.
Caption: Logical framework for confirming a MurB-specific inhibitor.
References
Comparative analysis of MurB-IN-1 binding kinetics
A Comparative Analysis of MurB Inhibitor Binding Kinetics for Drug Discovery Professionals
This guide provides a comparative analysis of the binding kinetics of MurB inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance. The data presented is based on available experimental findings for various compounds targeting the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, a key player in bacterial cell wall biosynthesis.
Executive Summary
The MurB enzyme is a critical and attractive target for the development of novel antibacterial agents. It catalyzes an essential step in the cytoplasmic synthesis of peptidoglycan, a component vital for bacterial cell wall integrity.[1] Inhibition of MurB disrupts this pathway, leading to bacterial cell death. This guide focuses on a comparative analysis of different classes of MurB inhibitors, with a particular emphasis on their binding kinetics and inhibitory concentrations. While a specific compound denoted as "MurB-IN-1" was not identified in the reviewed literature, this analysis consolidates data for several potent inhibitors to serve as a benchmark for ongoing and future drug discovery efforts.
Comparative Performance of MurB Inhibitors
The efficacy of various MurB inhibitors can be assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the MurB enzyme by 50%. The following table summarizes the IC50 values for different classes of MurB inhibitors against E. coli and S. aureus MurB, as well as their minimum inhibitory concentrations (MIC) against bacterial strains.
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Target Organism | MIC (µg/mL) |
| Thiazolidinones | 2-(2-(4-(4-(tert-butyl)phenoxy)phenyl)-4-oxothiazolidin-3-yl)hexanoic acid | E. coli MurB | 7.7 | E. coli | - |
| Pyrazole-benzofuran hybrids | Not specified | E. coli MurB | More efficient than 7.7 µM reference | - | - |
| 3,5-Dioxopyrazolidines | Compound 1 | E. coli MurB | 4.1 | S. epidermidis | 0.50 |
| S. aureus MurB | 4.3 | ||||
| Compound 2 | E. coli MurB | 6.8 | S. epidermidis | 16 | |
| S. aureus MurB | 10.3 | ||||
| Compound 3 | E. coli MurB | 6.2 | S. epidermidis | 2 | |
| S. aureus MurB | 7.5 |
Data sourced from multiple studies.[1][2]
MurB's Role in Peptidoglycan Biosynthesis
The Mur pathway is responsible for the synthesis of peptidoglycan precursors in the bacterial cytoplasm. MurB, an oxido-reductase, is a key enzyme in this pathway. The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the central role of the MurB enzyme.
Caption: The MurB enzyme catalyzes the NADPH-dependent reduction of UDP-N-acetylglucosamine-enolpyruvate.[1][3]
Experimental Protocols
Accurate determination of inhibitor binding kinetics relies on robust and well-defined experimental protocols. The following outlines a general enzymatic assay for measuring MurB activity and inhibition.
MurB Enzyme Inhibition Assay
This assay measures the activity of the MurB enzyme by monitoring the oxidation of its cofactor, NADPH. The decrease in absorbance at 340 nm, which corresponds to NADPH oxidation, is used to determine the rate of the enzymatic reaction.
Reagents and Buffers:
-
Assay Buffer: 50 mM Bis-Tris propane, pH 7.0.
-
Substrates: UDP-N-acetylglucosamine (UDP-GlcNAc) and phosphoenolpyruvate (PEP).
-
Enzymes: Purified MurA and MurB.
-
Cofactor: NADPH.
-
Other components: 10 mM KCl.
-
Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
MurA Reaction: In a suitable reaction vessel, combine the assay buffer, 0.2 mM UDP-GlcNAc, and 0.2 mM PEP.
-
Initiate the reaction by adding a catalytic amount of MurA enzyme (e.g., 125 nM).
-
Incubate the mixture at 37°C for 30 minutes to allow for the production of the MurB substrate, UDP-N-acetylglucosamine-enolpyruvate.
-
MurB Reaction and Inhibition: To the MurA reaction mixture, add 10 mM KCl and 0.2 mM NADPH.
-
Add the test inhibitor at various concentrations. A control reaction without the inhibitor should be run in parallel. The final concentration of the solvent should not exceed 1-2%.
-
Initiate the MurB reaction by adding a specific concentration of the MurB enzyme (e.g., 60 nM).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over a period of 5 minutes using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value can then be calculated by fitting the data to a dose-response curve.
The following diagram outlines the general workflow for screening and characterizing MurB inhibitors.
Caption: A generalized workflow for the discovery and characterization of novel MurB inhibitors.
Conclusion
The comparative data and standardized protocols presented in this guide are intended to facilitate the evaluation and development of novel MurB inhibitors. The MurB enzyme remains a promising target for antibacterial drug discovery, and a thorough understanding of inhibitor binding kinetics is paramount for the successful development of new therapeutic agents. Researchers are encouraged to utilize the provided methodologies as a baseline for their screening and characterization efforts.
References
- 1. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validating the Antibacterial Spectrum of MurB Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] MurB's absence in eukaryotes makes it an attractive target for developing selective antibacterial drugs.[4] This guide provides a comparative analysis of the antibacterial spectrum of a representative MurB inhibitor, here exemplified by a class of 3,5-dioxopyrazolidine compounds, and compares its performance with other established antibiotics.
Mechanism of Action: Targeting Peptidoglycan Synthesis
MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), a key precursor in the formation of peptidoglycan.[1] By inhibiting MurB, compounds like the 3,5-dioxopyrazolidines effectively halt the production of this essential building block, leading to a weakened cell wall and ultimately bacterial cell death.
Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by a MurB Inhibitor.
Comparative Antibacterial Spectrum
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a representative 3,5-dioxopyrazolidine MurB inhibitor against a panel of Gram-positive bacteria, compared to the standard antibiotics ampicillin and vancomycin.
| Bacterial Strain | 3,5-Dioxopyrazolidine (µg/mL) | Ampicillin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 - 8 | 0.25 | 1 |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | 0.5 - 8 | >128 | 1 |
| Staphylococcus epidermidis | 0.25 - 4 | 0.5 | 2 |
| Enterococcus faecalis (Vancomycin-susceptible) | 1 - 16 | 2 | 2 |
| Enterococcus faecalis (Vancomycin-resistant - VRE) | 1 - 16 | 2 | >256 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 0.25 - 4 | 0.015 | 0.5 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 - 4 | 4 | 0.5 |
Note: Data for the 3,5-dioxopyrazolidine is sourced from studies on this class of MurB inhibitors. Data for ampicillin and vancomycin are representative values.
The 3,5-dioxopyrazolidine compounds demonstrate significant activity against a range of Gram-positive bacteria, including drug-resistant strains such as MRSA and VRE. This highlights the potential of MurB inhibitors to address the challenge of antibiotic resistance. Notably, the activity of these compounds is comparable to or, in some cases, better than standard-of-care antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro method to assess antibacterial activity.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Test compound (e.g., 3,5-dioxopyrazolidine) and control antibiotics
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into broth and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test and control compounds in the microtiter plates.
-
Inoculation: Dilute the adjusted bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The data presented indicate that MurB inhibitors, exemplified by the 3,5-dioxopyrazolidine class of compounds, exhibit a potent antibacterial spectrum against clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Their novel mechanism of action, targeting the essential MurB enzyme in the peptidoglycan biosynthesis pathway, makes them promising candidates for further development in the fight against antibiotic resistance. Further studies are warranted to explore their in vivo efficacy, safety profile, and spectrum against a broader range of bacterial pathogens.
References
- 1. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB [mdpi.com]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of MurB Inhibitors: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various classes of MurB inhibitors, supported by experimental data and detailed methodologies.
The bacterial enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is a critical component in the biosynthesis of peptidoglycan, an essential structure of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. This guide summarizes the in vitro performance of several classes of MurB inhibitors, offering a comparative overview of their potency.
Quantitative Comparison of MurB Inhibitors
The inhibitory activities of different compound classes against MurB from Escherichia coli and Staphylococcus aureus are presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor Class | Specific Compound/Derivative | Target Organism | IC50 (µM) |
| 3,5-Dioxopyrazolidines | 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides | E. coli MurB | 4.1 - 6.8[1][2] |
| S. aureus MurB | 4.3 - 10.3[1][2] | ||
| C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine | E. coli MurB | 24.5 - 35[1] | |
| S. aureus MurB | 24.5 - 35 | ||
| Thiazolidinones | Thiazolidinone derivative (reference compound) | Not Specified | 7.7 |
| Imidazolinones | Imidazolinone analogue | Not Specified | 12 |
| Pyrazole-Benzofuran Hybrids | Novel pyrazole-benzofuran hybrids | E. coli MurB | More efficient inhibition than the thiazolidinone reference (IC50 < 7.7 µM) |
| Tetrazolyl Acetamides | 5-substituted tetrazol-2-yl acetamides | E. coli & S. aureus | Low micromolar range |
| Purine-2,6-dione linked piperazine derivatives | Not Specified | Not Specified | Data not available |
| Triazolo-thiazole derivatives | Not Specified | Not Specified | Data not available |
| Sacubitril-based thiourea | Not Specified | Not Specified | Data not available |
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay used to determine the in vitro inhibitory activity of compounds against the MurB enzyme.
MurB Inhibition Assay Protocol
This assay continuously monitors the enzymatic activity of MurB by measuring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.
Materials and Reagents:
-
Purified MurB enzyme
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Potassium chloride (KCl, 10 mM)
-
Nicotinamide adenine dinucleotide phosphate (NADPH, 100 µM)
-
Enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG, 50 µM)
-
Test inhibitor compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 10 mM KCl.
-
Inhibitor Addition: Add the desired concentration of the test inhibitor compound to the appropriate wells. Include a control well with no inhibitor.
-
Substrate Addition: Add NADPH to a final concentration of 100 µM and EP-UNAG to a final concentration of 50 µM to all wells.
-
Enzyme Addition and Reaction Initiation: Initiate the enzymatic reaction by adding the purified MurB enzyme to each well.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at room temperature for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. The IC50 value is determined by plotting the inhibitor concentration against the percentage of enzyme inhibition and fitting the data to a dose-response curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Visualizing Key Processes
To better understand the context of MurB inhibition, the following diagrams illustrate the peptidoglycan biosynthesis pathway and the experimental workflow for the MurB inhibition assay.
Caption: MurB's role in the peptidoglycan synthesis pathway.
Caption: Workflow for the MurB spectrophotometric inhibition assay.
References
- 1. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-dioxopyrazolidines, novel inhibitors of UDP-N- acetylenolpyruvylglucosamine reductase (MurB) with activity against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of MurB in complex with different inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive structural and functional comparison of various inhibitors targeting UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in bacterial cell wall biosynthesis. By presenting quantitative data, detailed experimental protocols, and structural insights, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.
MurB: A Critical Target in Antibacterial Drug Discovery
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial peptidoglycan cell wall, essential for bacterial survival and absent in eukaryotes, represents a prime target for the development of new antibiotics. MurB catalyzes the NADPH-dependent reduction of UDP-N-acetylenolpyruvylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), a committed step in the cytoplasmic biosynthesis of peptidoglycan precursors.[1][2] Its essentiality and conservation across many bacterial species make it an attractive target for novel inhibitor development.
Comparative Analysis of MurB Inhibitors
A variety of chemical scaffolds have been investigated for their ability to inhibit MurB. This section provides a comparative overview of their potency, often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Below is a summary of reported IC50 values for different classes of MurB inhibitors against enzymes from various bacterial species.
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference |
| 3,5-Dioxopyrazolidines | Compound 1 | Escherichia coli | 4.1 - 6.8 | [3] |
| Compound 1 | Staphylococcus aureus | 4.3 - 10.3 | [3] | |
| Compound 2 | Escherichia coli | 4.1 - 6.8 | [3] | |
| Compound 2 | Staphylococcus aureus | 4.3 - 10.3 | ||
| Compound 3 | Escherichia coli | 4.1 - 6.8 | ||
| Compound 3 | Staphylococcus aureus | 4.3 - 10.3 | ||
| Compound 4 | Escherichia coli | 24.5 - 35 | ||
| Compound 4 | Staphylococcus aureus | 24.5 - 35 | ||
| Pyrazole-Benzofuran Hybrids | Thiazolidinone Derivative (Reference) | Escherichia coli | 7.7 | |
| Imidazolinones | Not Specified | Escherichia coli | Potent Inhibition |
Understanding MurB's Catalytic Action and Inhibition
The catalytic cycle of MurB involves a two-step reaction. First, the flavin adenine dinucleotide (FAD) cofactor is reduced by NADPH. Subsequently, the reduced FAD transfers a hydride to the C3 position of the enolpyruvyl moiety of UNAGEP, yielding UNAM.
References
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of MurB-IN-1: A Guide for Laboratory Professionals
I. Essential Safety and Handling Precautions
Given the absence of specific toxicological data for MurB-IN-1, it should be handled with the utmost caution, assuming it may be hazardous. Researchers, scientists, and drug development professionals must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or if working with a powder form of the compound outside of a certified chemical fume hood, a properly fitted respirator may be necessary. Consult with your institution's EHS for guidance on respirator selection.
All handling of this compound, particularly when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
II. Chemical Waste Management and Disposal Procedures
Proper disposal of this compound and associated waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following step-by-step procedures provide a general framework for the disposal of this and other novel research compounds.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
Aqueous and organic solvent waste streams should be segregated into separate, clearly labeled containers. Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Waste Container Labeling
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Caution: Unknown Hazards")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or responsible person
Step 3: Storage of Hazardous Waste
-
Hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure that all containers are securely closed when not in use.
-
Secondary containment (e.g., a chemical-resistant tray or tub) is highly recommended to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound, or any solutions containing it, down the drain or in the regular trash.
III. Spill and Emergency Procedures
In the event of a spill, the following general procedures should be followed. Your institution's EHS will have specific spill response protocols that must be followed.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for the solvent (if in solution).
-
Carefully clean the affected area, working from the outside in.
-
Collect all contaminated absorbent materials and cleaning supplies in a designated hazardous waste container.
-
Report the spill to the laboratory supervisor.
-
-
Large Spills (requiring EHS assistance):
-
Evacuate the immediate area.
-
Alert nearby personnel and the laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with as much information as possible about the spilled substance.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for this compound.
Safeguarding Research: Essential Safety Protocols for Handling MurB-IN-1
For Immediate Implementation: Researchers, scientists, and drug development professionals handling the novel enzyme inhibitor MurB-IN-1 must adhere to stringent safety protocols to mitigate potential health risks. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on best practices for handling potent enzyme inhibitors and data from structurally similar halogenated aromatic compounds.
Hazard Analysis and Personal Protective Equipment (PPE)
Given the chemical structure of this compound (C₁₂H₇Cl₂F₃N₂O₂), which contains dichlorinated and trifluoromethylated phenyl rings, it should be handled as a potentially hazardous substance. An SDS for the structurally analogous compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates hazards such as being harmful if swallowed, causing skin and eye irritation, and being toxic to aquatic life[1][2][3]. Therefore, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - All operations must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.- Utilize anti-static weighing paper and tools.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid the generation of aerosols and splashes.- Ensure all vials and tubes are securely capped. |
| In Vitro and Cell-Based Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - All procedures should be conducted in a certified biological safety cabinet (BSC).- All contaminated media and consumables must be disposed of as chemical waste. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the affected area immediately.- Use an appropriate chemical spill kit.- Absorb liquids with an inert material and carefully sweep up solids to prevent dust dispersion. |
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide step-by-step guidance for donning and doffing PPE, as well as for the general handling and disposal of this compound.
Caption: Sequential process for correctly putting on PPE.
Caption: Sequential process for safely removing PPE.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Objective: To prepare a stock solution of this compound at a specified concentration for use in experimental assays.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Ventilated balance enclosure (if available)
-
PPE as specified in Table 1
-
Sterile, conical tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation:
-
Ensure the chemical fume hood and any other required ventilation are functioning correctly.
-
Don the appropriate PPE as outlined in Table 1 for "Weighing and Aliquoting."
-
Decontaminate the work surface within the chemical fume hood.
-
-
Weighing:
-
Perform all weighing of the powdered this compound inside a certified chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper to prevent dispersal of the powder.
-
Carefully transfer the desired amount of this compound to a pre-labeled sterile conical tube or vial.
-
-
Dissolving:
-
While still inside the chemical fume hood, add the appropriate volume of solvent to the tube containing the this compound powder.
-
Cap the tube securely and vortex or gently agitate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage and Labeling:
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a securely sealed container.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations for halogenated organic compounds[4][5].
Table 2: Disposal Plan for this compound Waste
| Waste Type | Collection and Storage | Disposal Method |
| Solid Waste | - Collect in a designated, labeled, leak-proof container lined with a heavy-duty plastic bag.- Store in a well-ventilated, secure area away from incompatible materials. | - Dispose of through the institution's hazardous waste management program.- Do not mix with non-hazardous waste. |
| Liquid Waste | - Collect in a designated, labeled, sealed, and compatible waste container.- Segregate halogenated solvent waste from non-halogenated waste.- Store in secondary containment. | - Dispose of through the institution's hazardous waste management program.- Do not dispose of down the drain. |
| Contaminated PPE | - Collect all used gloves, gowns, and other disposable PPE in a designated hazardous waste container. | - Dispose of as hazardous solid waste. |
By implementing these safety measures, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to report any spills or exposures immediately.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
